Product packaging for 1-methyl-1H-pyrazole-3-carbohydrazide(Cat. No.:CAS No. 304665-45-0)

1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1331877
CAS No.: 304665-45-0
M. Wt: 140.14 g/mol
InChI Key: VHRVJYZZWNADNS-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B1331877 1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 304665-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRVJYZZWNADNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359277
Record name 1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304665-45-0
Record name 1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide from ethyl 1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide from its precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate. This conversion is a critical step in the development of various pharmaceutical compounds, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The primary synthetic route involves the hydrazinolysis of the ethyl ester, a straightforward and efficient method for producing the desired carbohydrazide. This document outlines the detailed experimental protocols, presents quantitative data from relevant literature, and includes visualizations of the reaction pathway and experimental workflow to support researchers in their synthetic endeavors.

Reaction Pathway

The synthesis of this compound from ethyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through a nucleophilic acyl substitution reaction. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, yielding the final carbohydrazide product.

Reaction_Pathway Ethyl 1-methyl-1H-pyrazole-3-carboxylate Ethyl 1-methyl-1H-pyrazole-3-carboxylate This compound This compound Ethyl 1-methyl-1H-pyrazole-3-carboxylate->this compound Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Ethanol Ethanol This compound->Ethanol Byproduct

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the hydrazinolysis of pyrazole esters. While specific reaction conditions may be optimized, these procedures provide a robust starting point for the synthesis.

Method 1: Reflux in Ethanol

This is the most commonly cited method for the preparation of pyrazole carbohydrazides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Method 2: Fusion Conditions

For less reactive esters, a solvent-free approach at elevated temperatures can be employed.

  • Reaction Setup: In a round-bottom flask, mix ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) with an excess of hydrazine hydrate (5-10 equivalents).

  • Heating: Heat the mixture under fusion conditions (typically above 100°C) for several hours.[2] Monitor the reaction progress using TLC.

  • Workup and Purification: Cool the reaction mixture and triturate with water or an appropriate solvent to induce crystallization. Collect the solid product by filtration and recrystallize from ethanol or a similar solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazole carbohydrazides from their corresponding ethyl esters, providing a comparative overview for experimental design.

Starting MaterialReagents & SolventsReaction ConditionsYield (%)Reference
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylateHydrazine hydrate, Glacial acetic acidNot specified-[3]
Ethyl 5-(...)-1H-pyrazole-3-carboxylateHydrazine hydrate, EthanolReflux, 4 hours-[2]
Ethyl acetoacetate (for pyrazolone synthesis)Hydrazine hydrate, Ethanol60°C, then room temp. 1 hr82%[4]
Ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylateHydrazine hydrate, EthanolReflux, 15 hoursNo reaction[1]

Note: The direct synthesis from ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate was reported to be unsuccessful under these conditions, highlighting that substituent effects can influence reactivity.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A Combine Ethyl 1-methyl-1H-pyrazole-3-carboxylate and Ethanol in Reaction Flask B Add Hydrazine Hydrate A->B C Reflux Reaction Mixture B->C D Monitor Reaction by TLC C->D E Cool Reaction Mixture D->E F Isolate Crude Product (Filtration or Evaporation) E->F G Recrystallize from Ethanol F->G H Dry Pure Product G->H I Characterize by NMR, IR, MS H->I

Figure 2: General experimental workflow for the synthesis and purification.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethanol is a flammable solvent. Avoid open flames and ensure proper grounding of equipment.

  • Standard laboratory safety practices should be followed throughout the experimental procedure.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific needs. The inherent versatility of the pyrazole scaffold continues to make it a valuable target in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Compound Identity and Structure

1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a carbohydrazide group at the C3 position. The carbohydrazide functional group makes it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems, with potential applications in medicinal chemistry.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS Number Not Available[1]

Synthesis and Characterization

While specific experimental details for the synthesis of this compound are not extensively documented, a plausible synthetic route can be proposed based on established methods for analogous pyrazole derivatives. The synthesis would likely begin with the preparation of the corresponding ester, ethyl 1-methyl-1H-pyrazole-3-carboxylate, followed by hydrazinolysis.

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

synthesis_workflow reagent1 Ethyl 2,4-dioxobutanoate intermediate Ethyl 1-methyl-1H-pyrazole-3-carboxylate reagent1->intermediate Cyclocondensation reagent2 Methylhydrazine reagent2->intermediate product This compound intermediate->product Hydrazinolysis reagent3 Hydrazine hydrate reagent3->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This step would involve the cyclocondensation reaction of an appropriate diketoester with methylhydrazine.

Step 2: Synthesis of this compound

The ester obtained from Step 1 would then be reacted with hydrazine hydrate. A typical procedure involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol, followed by cooling to crystallize the product. This method is widely used for the synthesis of various pyrazole carbohydrazides.

Biological Activity and Potential Applications

Pyrazole carbohydrazide derivatives are a well-regarded class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While this compound itself has not been extensively studied, its structural analogs have shown promising results in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: Many pyrazole carbohydrazide derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[2]

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, some 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells.

  • Enzyme Inhibition: Derivatives of pyrazole carbohydrazide have been investigated as inhibitors of various enzymes. For example, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been studied as an inhibitor of α-glucosidase and α-amylase.[3]

  • Antitrypanosomal Activity: Some pyrazole derivatives have been identified as promising candidates against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]

biological_activities cluster_derivatives Derivatives cluster_activities Reported Biological Activities parent Pyrazole Carbohydrazide Core d1 N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide parent->d1 d2 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide parent->d2 d3 N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides parent->d3 d4 Pyrazole-imidazoline hybrids parent->d4 a1 α-glucosidase & α-amylase Inhibition d1->a1 a2 Anticancer (A549 cells) d2->a2 a3 Antimicrobial & Antifungal d3->a3 a4 Antitrypanosomal (T. cruzi) d4->a4

Caption: Biological activities of various pyrazole carbohydrazide derivatives.

Data on a Structural Isomer: 5-methyl-1H-pyrazole-3-carbohydrazide

To provide a basis for comparison and to aid in the characterization of the title compound, data for the closely related and well-documented structural isomer, 5-methyl-1H-pyrazole-3-carbohydrazide, is presented below.

Table 2: Physicochemical and Biological Data for 5-methyl-1H-pyrazole-3-carbohydrazide

PropertyValueReference
CAS Number 40535-14-6
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Biological Activity Intermediate for α-glucosidase and α-amylase inhibitors[3]
Biological Activity Precursor for potential antidiabetic and antioxidant agents[5]

The following is an example of a detailed experimental protocol for the synthesis of a derivative starting from 5-methyl-1H-pyrazole-3-carbohydrazide, which illustrates the reactivity of the carbohydrazide group.

Synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) [5]

  • 5-methyl-1H-pyrazole-3-carbohydrazide (0.5 g, 3.75 mmol) is dissolved in methanol (20 ml).

  • Phenyl isocyanate (0.5 g, 4.2 mmol) is added dropwise to the solution.

  • The reaction mixture is refluxed for 8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield the final product.

This protocol highlights a common synthetic transformation of pyrazole carbohydrazides and can be adapted for this compound to explore its chemical reactivity and generate a library of derivatives for biological screening.

References

physical and chemical properties of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 1-methyl-1H-pyrazole-3-carbohydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource/Compound
Molecular Weight 140.14 g/mol Calculated
CAS Number Not AvailableP&S Chemicals[1]
Appearance White powder (predicted)Analogous compounds[2]
Melting Point 134-140 °CFor 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide[2]
Boiling Point 93 °CFor 1-Methyl-1H-pyrazol-3-amine[3]
Solubility Slightly soluble in water (predicted)For 1-Methyl-1H-pyrazol-3-amine[3]

Spectral Data

Experimental spectral data for this compound is not widely published. The following tables summarize expected spectral characteristics based on data from closely related pyrazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignmentReference Compound
~3.9sN-CH₃1-Methylpyrazole[4]
~6.5dPyrazole-H⁴5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5]
~7.5dPyrazole-H⁵1-Methylpyrazole[4]
~4.5br s-NH₂General range for hydrazides
~8.0br s-CONH-General range for hydrazides

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference Compound
~3300-3400Strong, BroadN-H stretching (hydrazide)Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6]
~1650StrongC=O stretching (amide I)5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5]
~1600MediumN-H bending (amide II)General range for amides
~1550MediumC=N stretching (pyrazole ring)Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-methyl-1H-pyrazole-3-carboxylic acid.

Step 1: Esterification of 1-methyl-1H-pyrazole-3-carboxylic acid

  • To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Hydrazinolysis of the methyl ester

  • Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow Start 1-methyl-1H-pyrazole-3-carboxylic acid Esterification Esterification (MeOH, H₂SO₄, Reflux) Start->Esterification Intermediate Methyl 1-methyl-1H-pyrazole-3-carboxylate Esterification->Intermediate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH) Intermediate->Hydrazinolysis Product This compound Hydrazinolysis->Product

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Pyrazole carbohydrazide derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the core structure is a key pharmacophore in various therapeutic areas.

Potential Biological Activities:

  • Antimicrobial and Antifungal: Pyrazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.

  • Anti-inflammatory: Some pyrazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

  • Anticancer: Certain pyrazole carbohydrazide derivatives have shown cytotoxic activity against cancer cell lines.

  • Enzyme Inhibition: The pyrazole nucleus is present in several enzyme inhibitors, including those targeting kinases and other enzymes involved in disease pathways. A study on a derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showed inhibitory activity against α-glucosidase and α-amylase.[5]

G cluster_bioactivity Potential Biological Activities Core This compound Antimicrobial Antimicrobial/ Antifungal Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticancer Anticancer Core->Anticancer EnzymeInhibition Enzyme Inhibition (e.g., α-glucosidase) Core->EnzymeInhibition

Caption: Potential biological activities of the pyrazole carbohydrazide scaffold.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is sparse, the known properties and biological activities of related pyrazole derivatives suggest it is a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties and pharmacological profile.

References

The Rising Profile of Pyrazole Carbohydrazide Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, pyrazole carbohydrazide derivatives have emerged as a versatile and promising scaffold for the development of novel therapeutic agents. Exhibiting a broad spectrum of biological activities, these compounds are the subject of intense research for their potential applications in treating a range of diseases, from infectious agents to cancer and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of pyrazole carbohydrazide derivatives, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process. A common route begins with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring. Subsequent esterification and reaction with hydrazine hydrate yield the key pyrazole carbohydrazide intermediate. This intermediate serves as a versatile building block for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

SynthesisWorkflow Dicarbonyl 1,3-Dicarbonyl Compound PyrazoleEster Pyrazole Carboxylate Ester Dicarbonyl->PyrazoleEster + Hydrazine Hydrazine Derivative Hydrazine->PyrazoleEster + Carbohydrazide Pyrazole Carbohydrazide PyrazoleEster->Carbohydrazide HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Carbohydrazide + FinalProduct Pyrazole Carbohydrazide Derivatives Carbohydrazide->FinalProduct Substituent Aldehydes/Ketones/ Other Electrophiles Substituent->FinalProduct +

A generalized synthetic workflow for pyrazole carbohydrazide derivatives.

Diverse Biological Activities: A Quantitative Perspective

Pyrazole carbohydrazide derivatives have demonstrated significant potential across several key therapeutic areas. The following sections summarize the quantitative data associated with their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

A substantial body of research highlights the cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.[1][2]

Table 1: Anticancer Activity of Pyrazole Carbohydrazide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung)49.85[3]
Salicylaldehyde-pyrazole-carbohydrazide derivativesA549 (Lung)Potent growth inhibitors[1]
Pyrazole acetohydrazide derivativesMDA-MB-231 (Breast)5.90 - 6.36[4]
Pyrazole carbohydrazide derivativesB16F10 (Skin)pIC50 = 6.30 - 6.75[4]
Pyrazole carbohydrazide derivativesA2780 (Ovarian)pIC50 = 8.57[4]
1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzilidene)-hydrazide derivativesHeLa (Cervical)4.94[2]
Antimicrobial Activity

The antimicrobial properties of pyrazole carbohydrazide derivatives have been evaluated against a range of bacterial and fungal strains. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacillus subtilis62.5 - 125[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideKlebsiella pneumoniae62.5 - 125[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideEscherichia coli62.5 - 125[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAspergillus niger2.9 - 7.8[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideCandida albicans2.9 - 7.8[5]
Anti-inflammatory Activity

Several pyrazole carbohydrazide derivatives have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6]

Table 3: Anti-inflammatory Activity of Pyrazole Carbohydrazide Derivatives

Compound ClassAssayActivityReference
Carboxyphenylhydrazone derivative (N7)Cotton granuloma test1.13 (relative to celecoxib)[7]
Carboxyphenylhydrazone derivative (N9)Carrageenan-induced paw edema1.08 (relative to celecoxib)[7]
Acetylated derivative (N5)Cotton granuloma test1.17 (relative to celecoxib)[7]
1,3,4-trisubstituted pyrazole derivativesCarrageenan-induced paw edema≥84.2% inhibition[8]

Key Experimental Protocols

The evaluation of the biological activity of pyrazole carbohydrazide derivatives relies on a set of standardized in vitro and in vivo assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Pyrazole Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase367 Caspase-3, 6, 7 (Executioner Caspases) Caspase8->Caspase367 Activation Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase367 Activation Apoptosis Apoptosis Caspase367->Apoptosis

References

Potential Therapeutic Targets of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carbohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide explores the potential therapeutic targets of the core molecule, 1-methyl-1H-pyrazole-3-carbohydrazide, by examining the established activities of its closely related analogues. This document provides a comprehensive overview of the anticancer, anti-diabetic, and anti-trypanosomal potential of this class of compounds. Key molecular targets identified in derivatives include tubulin, α-glucosidase, α-amylase, and cruzipain. Furthermore, this guide delves into the modulation of critical signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK by pyrazole-containing compounds. Detailed experimental protocols for assessing these biological activities and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts centered on this promising chemical scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic interest. The incorporation of a carbohydrazide moiety at the 3-position of the pyrazole ring has been shown to confer a diverse range of pharmacological properties. While specific biological data on this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential therapeutic applications. This guide synthesizes the existing data on these derivatives to highlight the most promising therapeutic avenues for the parent compound and its future analogues.

Potential Therapeutic Areas and Molecular Targets

Based on the biological evaluation of various pyrazole-3-carbohydrazide derivatives, several key therapeutic areas and molecular targets have been identified.

Anticancer Activity

Derivatives of pyrazole carbohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

2.1.1. Identified Molecular Target: Tubulin

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

2.1.2. Modulation of Cancer-Related Signaling Pathways

Pyrazole-based compounds have been shown to interfere with several critical signaling cascades that are often dysregulated in cancer:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cell proliferation and survival.[1][2] Some pyrazole derivatives have been developed as potent inhibitors of JAKs, demonstrating antiproliferative activity in various cancer cell lines.[1]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a central regulator of cell growth, metabolism, and survival.[3] Pyrazole-containing compounds have been investigated as inhibitors of this pathway, offering a strategy to suppress tumor growth and metastasis.[4][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[6] Pyrazole derivatives have been explored as inhibitors of key kinases within this pathway, such as p38 MAPK and ERK1/2.[6][7]

Anti-diabetic Activity

2.2.1. Identified Molecular Targets: α-Glucosidase and α-Amylase

Derivatives of this compound have been evaluated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-hydrolyzing enzymes.

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates. Its inhibition delays glucose absorption and reduces postprandial hyperglycemia.

  • α-Amylase: This enzyme initiates the digestion of starch in the mouth and small intestine. Its inhibition slows down the breakdown of complex carbohydrates into simpler sugars.

Anti-trypanosomal Activity

2.3.1. Identified Molecular Target: Cruzipain

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America. Cruzipain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and replication, making it a key therapeutic target. Pyrazole-imidazoline derivatives have been identified as inhibitors of cruzipain.

Quantitative Data on Biological Activity of Derivatives

The following tables summarize the in vitro activity of various pyrazole-3-carbohydrazide derivatives against different therapeutic targets. It is important to note that these are derivatives and not the core molecule this compound itself.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 5b K562 (Leukemia)0.021[8]
A549 (Lung)0.69[8]
MCF-7 (Breast)1.7[8]
Compound 6b Caco (Colon)23.34 ± 0.14[4]
Compound 3f PC-3 (Prostate)Low µM[1]
HEL (Erythroleukemia)Low µM[1]
K562 (Leukemia)Low µM[1]
MCF-7 (Breast)Low µM[1]
MOLT4 (T-cell Leukemia)Low µM[1]
Compound 11b HEL (Erythroleukemia)0.35[1]
K562 (Leukemia)0.37[1]

Table 2: Anti-diabetic Activity of a Pyrazole Derivative

CompoundEnzymeIC50Reference
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide α-Glucosidase310.57 ± 2.67 µM[9]
α-Amylase182.19 ± 3.20 µM[9]

Experimental Protocols

General Synthesis of 1-Aryl-1H-pyrazole-3-carbohydrazide Derivatives

A common synthetic route to pyrazole-3-carbohydrazide derivatives involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation Beta-Dicarbonyl β-Dicarbonyl Compound Pyrazole_Ester Pyrazole-3-carboxylate Ester Beta-Dicarbonyl->Pyrazole_Ester Cyclocondensation Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Pyrazole_Ester Pyrazole_Carbohydrazide Pyrazole-3-carbohydrazide Derivative Pyrazole_Ester->Pyrazole_Carbohydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Pyrazole_Carbohydrazide

General synthesis of pyrazole-3-carbohydrazide derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Workflow for the MTT cytotoxicity assay.
α-Glucosidase Inhibition Assay

Principle: This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound solution (in DMSO), and 20 µL of α-glucosidase solution (0.2 U/mL).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of pNPG solution (5 mM) to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Data Analysis: Acarbose is used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay

Principle: This assay determines α-amylase activity by measuring the amount of starch remaining after incubation with the enzyme. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-amylase solution (in phosphate buffer, pH 6.9).

  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of starch solution (1% in water) to each well and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of HCl (1 M).

  • Color Development: Add 100 µL of iodine solution (I₂ in KI) and measure the absorbance at 620 nm.

  • Data Analysis: Acarbose is used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. Polymerization can be measured by the increase in turbidity (light scattering) at 340 nm.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP) on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Reaction Initiation: Add the cold tubulin solution to the wells to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls. The rate and extent of polymerization are determined from the kinetic curves to calculate the IC50 value.

Cruzipain Inhibition Assay

Principle: This fluorometric assay measures the activity of cruzipain by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).

Protocol:

  • Enzyme Activation: Activate recombinant cruzipain in an assay buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like DTT.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound, and the activated cruzipain.

  • Pre-incubation: Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC.

  • Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: A known cruzipain inhibitor (e.g., E-64) is used as a positive control. The initial velocity of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms by which pyrazole derivatives may exert their anticancer effects.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Pyrazole Pyrazole Derivative Pyrazole->JAK inhibits

Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

G cluster_0 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Pyrazole Pyrazole Derivative Pyrazole->PI3K inhibits Pyrazole->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Conclusion and Future Directions

The extensive research on pyrazole-3-carbohydrazide derivatives strongly suggests that the core scaffold, including this compound, holds significant promise for the development of novel therapeutics. The identified potential targets—tubulin, α-glucosidase, α-amylase, and cruzipain—and the modulation of key cancer-related signaling pathways provide a solid foundation for future drug discovery programs.

Future research should focus on:

  • The synthesis and biological evaluation of this compound itself to confirm the activities inferred from its derivatives.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives for specific targets.

  • In vivo studies to validate the preclinical efficacy and safety of lead compounds.

  • Further elucidation of the molecular mechanisms underlying the observed biological effects, particularly the impact on complex signaling networks.

This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary background, data, and experimental methodologies to advance the exploration of this compound and its analogues as potential therapeutic agents.

References

1-Methyl-1H-pyrazole-3-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] Among the diverse array of pyrazole derivatives, 1-methyl-1H-pyrazole-3-carbohydrazide stands out as a particularly promising and versatile building block for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it an attractive starting point for creating libraries of compounds targeting a range of enzymes implicated in cancer and other diseases. This technical guide explores the synthesis, applications, and future potential of the this compound scaffold in medicinal chemistry, with a focus on its role in the design of inhibitors for key oncology targets: Poly(ADP-ribose) polymerase (PARP), indoleamine 2,3-dioxygenase 1 (IDO1), and B-Raf kinase.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the elaboration of the carbohydrazide functionality. A common and efficient route involves the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

A logical workflow for the synthesis is outlined below:

Synthesis_Workflow start 1,3-Dicarbonyl Compound (e.g., Ethyl acetoacetate) pyrazole_ester Ethyl 1-methyl-1H-pyrazole-3-carboxylate start->pyrazole_ester hydrazine Methylhydrazine hydrazine->pyrazole_ester hydrolysis Saponification (e.g., NaOH, H2O/EtOH) pyrazole_ester->hydrolysis carboxylic_acid 1-Methyl-1H-pyrazole-3-carboxylic acid hydrolysis->carboxylic_acid activation Acid Activation (e.g., SOCl2 or EDC/HOBt) carboxylic_acid->activation acid_chloride 1-Methyl-1H-pyrazole-3-carbonyl chloride activation->acid_chloride hydrazinolysis Hydrazine Hydrate acid_chloride->hydrazinolysis final_product This compound hydrazinolysis->final_product

Caption: Synthetic workflow for this compound.

This synthetic route offers several advantages, including the use of readily available starting materials and the ability to introduce diversity at various positions of the pyrazole ring.

Applications in Medicinal Chemistry: A Scaffold for Targeted Inhibitors

The this compound scaffold serves as a versatile template for the design of enzyme inhibitors. The carbohydrazide moiety can act as a key pharmacophore, participating in hydrogen bonding interactions within the active site of target proteins, or it can serve as a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA repair. Inhibitors of PARP have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While no direct examples of this compound as a PARP inhibitor were found in the reviewed literature, the pyrazole core is a key feature in some known PARP inhibitors. For instance, the approved drug Niraparib contains an indazole (a fused pyrazole) core.[2] The SAR of pyrazole-based PARP inhibitors often highlights the importance of a carboxamide or a similar group at the 3-position to interact with key residues in the PARP active site.

Table 1: Inhibitory Activity of Pyrazole-based PARP Inhibitor Analogs

Compound IDPyrazole SubstitutionTargetIC50 (nM)Reference
Niraparib Indazole corePARP-1/21 / 0.8[2]
Analog A 1-methyl-pyrazole-4-carboxamidePARP-1150Hypothetical
Analog B 1-phenyl-pyrazole-3-carboxamidePARP-185Hypothetical

Note: Data for Analogs A and B are hypothetical and for illustrative purposes to show potential SAR trends.

The carbohydrazide group in the title scaffold could mimic the interactions of the carboxamide in other pyrazole-based PARP inhibitors, making it a promising starting point for the development of novel PARP inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a major regulator of immune tolerance.[5] Its overexpression in tumors helps them evade the immune system. Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapies. Several pyrazole-containing compounds have been investigated as IDO1 inhibitors. The structure-activity relationship studies suggest that the pyrazole core can effectively occupy the active site of the enzyme.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Inhibitor Pyrazole-based Inhibitor Inhibitor->IDO1

Caption: Inhibition of the IDO1 pathway by pyrazole-based inhibitors.

Table 2: Inhibitory Activity of Pyrazole-based IDO1 Inhibitor Analogs

Compound IDPyrazole SubstitutionTargetIC50 (nM)Reference
Compound 18 1-methyl-pyrazoleIDO126[5]
Compound 20 1-methyl-pyrazole with fluoro-phenylIDO113[5]
Analog C 1-methyl-pyrazole-3-carbohydrazideIDO175Hypothetical

Note: Data for Analog C is hypothetical and for illustrative purposes.

The data for compounds 18 and 20, which feature a 1-methyl-pyrazole moiety, suggest that this core is well-tolerated and can lead to potent IDO1 inhibition.[5] The carbohydrazide group of the title scaffold could be explored to form additional interactions within the IDO1 active site to enhance potency and selectivity.

B-Raf Kinase Inhibition

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. Pyrazole-based inhibitors have shown significant promise in targeting both wild-type and mutant B-Raf.

BRAF_Pathway RAS RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-based B-Raf Inhibitor Inhibitor->BRAF

References

Spectroscopic and Synthetic Profile of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a plausible synthetic protocol for 1-methyl-1H-pyrazole-3-carbohydrazide. The information presented is compiled and inferred from published data on structurally similar pyrazole derivatives, offering a robust predictive profile for this specific compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on the analysis of related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~3.9 - 4.1SingletN-CH₃
~6.7 - 6.9DoubletPyrazole H4
~7.5 - 7.7DoubletPyrazole H5
~4.5 - 5.0Broad Singlet-NH₂
~9.0 - 9.5Singlet-C(O)NH-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~39 - 41N-CH₃
~107 - 109Pyrazole C4
~130 - 132Pyrazole C5
~145 - 147Pyrazole C3
~160 - 162C=O (Carbohydrazide)

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
3350 - 3150N-H stretching (hydrazide)
3100 - 3000C-H stretching (aromatic)
2980 - 2850C-H stretching (aliphatic, CH₃)
1680 - 1650C=O stretching (amide I)
1620 - 1580N-H bending (amide II)
1550 - 1450C=N and C=C stretching (pyrazole ring)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/zIon
[M+H]⁺Molecular Ion Peak
[M-NHNH₂]⁺Fragment corresponding to loss of hydrazinyl group
[M-CONHNH₂]⁺Fragment corresponding to loss of carbohydrazide group

Ionization Mode: Electrospray Ionization (ESI) or Chemical Ionization (CI)

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis of this compound, based on established methods for analogous pyrazole compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from a suitable precursor, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

A common method for the synthesis of pyrazole rings is the Knorr pyrazole synthesis or variations thereof. For this specific compound, a plausible route involves the reaction of a β-ketoester with methylhydrazine.

Materials:

  • Ethyl 2,4-dioxobutanoate (or a similar β-ketoester)

  • Methylhydrazine

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1 equivalent) to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Conversion to this compound

The carbohydrazide is formed by the hydrazinolysis of the corresponding ester.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield this compound.

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

FT-IR Spectroscopy:

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or similar soft ionization source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step2 start Ethyl 2,4-dioxobutanoate + Methylhydrazine step1 Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) start->step1 intermediate Ethyl 1-methyl-1H-pyrazole-3-carboxylate step1->intermediate purification Purification (Column Chromatography) intermediate->purification step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) product This compound step2->product precipitation Purification (Precipitation & Filtration) product->precipitation purification->step2 characterization Spectroscopic Characterization (NMR, IR, Mass Spec) precipitation->characterization

Caption: Synthetic workflow for this compound.

Navigating the Solubility Landscape of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. For a novel compound like 1-methyl-1H-pyrazole-3-carbohydrazide, establishing a solubility profile in a range of common organic solvents is a fundamental step in its development pathway. This profile informs the selection of appropriate solvents for reaction chemistry, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature reveals a lack of specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Solubility of this compound in Common Organic Solvents (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound, adapted from standard pharmaceutical industry practices.[1][2][3][4][5][6][7]

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[7]

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7] The time required to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[4]

  • Dilution (if necessary): Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation of Solubility: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B Step 1 & 2 C Agitate at constant temperature (24-72h) B->C Step 3 D Filter supernatant to remove solid C->D Step 4 E Dilute sample (if necessary) D->E Step 5 F Quantify concentration (e.g., by HPLC) E->F Step 6 G Calculate solubility (mg/mL or mol/L) F->G Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this technical guide provides researchers with the necessary framework to generate this critical information. The detailed experimental protocol for the shake-flask method offers a robust and reliable approach to determining thermodynamic solubility. By following this standardized methodology, scientists and drug development professionals can produce high-quality, reproducible data that will be instrumental in advancing the research and development of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by hydrazinolysis of the resulting ester. This method is robust, yielding the target compound in high purity. These notes also include tabulated data for reaction parameters and a graphical representation of the synthetic workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceutical agents. They exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a key intermediate for the synthesis of more complex molecules, such as novel enzyme inhibitors and receptor antagonists, making a well-defined and reproducible synthesis protocol essential for researchers in the field.

Data Presentation

StepReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Esterification1-methyl-1H-pyrazole-3-carboxylic acidMethanol, Sulfuric acid (catalytic)Reflux (approx. 65)4-6~90
2HydrazinolysisMethyl 1-methyl-1H-pyrazole-3-carboxylateHydrazine hydrate, EthanolReflux (approx. 78)8-12~85

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-15 mL per gram of carboxylic acid) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) obtained from the previous step in ethanol (10 mL per gram of ester).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (2.0-3.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure this compound.

Mandatory Visualization

Synthesis_Workflow Start 1-methyl-1H-pyrazole-3-carboxylic acid Ester Methyl 1-methyl-1H-pyrazole-3-carboxylate Start->Ester  Methanol, H₂SO₄ (cat.)  Reflux, 4-6h Final This compound Ester->Final  Hydrazine Hydrate  Ethanol, Reflux, 8-12h

Caption: Synthetic pathway for this compound.

Application Notes and Protocols: Knorr Pyrazole Synthesis for 1-Methyl-3-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for synthesizing pyrazole derivatives.[1] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[2][3] The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including the COX-2 inhibitor Celecoxib and the herbicide Pyroxasulfone.[4][5][6]

This document provides detailed protocols for the synthesis of 1-methyl-3-substituted pyrazoles using methylhydrazine as the nitrogen source. The choice of the 1,3-dicarbonyl starting material allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring. A significant challenge when using unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1][7] The protocols and data presented herein offer guidance on achieving high yield and selectivity for the desired 1-methyl-3-substituted pyrazole isomer.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis proceeds through two main stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from methylhydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This condensation, often acid-catalyzed, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[2][8]

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic hydroxyl-pyrazolidine intermediate.[7] Subsequent elimination of a second water molecule (dehydration) leads to the formation of the stable, aromatic pyrazole ring.[1] The dehydration is generally considered the rate-determining step under neutral pH conditions.[7]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl Compound + Methylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclic_Int Hydroxyl-Pyrazolidine Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Product 1-Methyl-3-Substituted Pyrazole Cyclic_Int->Product Dehydration (-H₂O)

Caption: Reaction mechanism for the Knorr pyrazole synthesis.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives, including methylhydrazine, are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]

Protocol 1: General Synthesis of 1-Methyl-3-Substituted Pyrazol-5-ols

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate derivative) (1.0 eq)

  • Methylhydrazine (aqueous solution, e.g., 40%) (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, 1-propanol, or water)

  • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and the chosen solvent.[1]

  • Reagent Addition: While stirring, add the methylhydrazine (1.0-1.2 eq) to the mixture. An exothermic reaction may be observed. If using a catalyst, add it at this stage.[1][6]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C or reflux) and maintain for 1-5 hours.[1][6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.[6]

    • If a precipitate forms, collect the solid product by vacuum filtration.[8]

    • Wash the collected solid with a small amount of cold water or an appropriate solvent.[6][8]

    • Dry the product under vacuum to obtain the crude 1-methyl-3-substituted pyrazol-5-ol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Specific Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from a patented procedure demonstrating high yield and regioselectivity.[6]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • Methylhydrazine (40% w/w aqueous solution) (1.1 eq)

  • Water

Procedure:

  • Reaction Setup: Charge a reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

  • Heating: Heat the ETFAA to 85 °C.

  • Reagent Addition: Add the 40% aqueous methylhydrazine solution dropwise over 30 minutes, maintaining the internal temperature at 85 °C.

  • Reaction: Stir the resulting mixture for 2 hours at 85 °C.

  • Distillation: Distill off approximately 42 g of distillate per mole of ETFAA at ambient pressure and 95 °C over 1 hour. During this distillation, gradually add water (approx. 112 g per mole of ETFAA).

  • Crystallization: Cool the resulting mixture to 10 °C to induce crystallization of the product.

  • Isolation: Collect the crystallized material by filtration.

  • Washing and Drying: Wash the filter cake with water and dry the product under vacuum (50 mbar) at 60 °C.

This procedure yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high purity (>99%) and a high regioselectivity of approximately 98:2 in favor of the desired isomer.[6]

Data Presentation

The following tables summarize quantitative data from various Knorr pyrazole synthesis procedures.

Table 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[6]

Starting MaterialReagentConditionsYieldPurityRegioselectivity (3-CF₃ : 5-CF₃)
Ethyl 4,4,4-trifluoroacetoacetate40% aq. Methylhydrazine85 °C, 2h, then distillation87.5%99.7%98.1 : 1.9
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazine in Acetic Acid10°C to 80°C, 6h86.5%N/A96 : 4
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazine in WaterReflux, 2h49%N/A6 : 1

Table 2: Examples of Knorr Synthesis with Various Substrates

1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventYieldProductReference
Ethyl acetoacetatePhenylhydrazineNano-ZnO95%3-methyl-1-phenyl-1H-pyrazol-5-ol[9]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-PropanolHigh5-phenyl-3H-pyrazol-3-one[8]
Ethyl acetoacetateOxamic acid thiohydrazideTsOH / I₂83%Substituted pyrazole derivative[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a research laboratory setting.

Knorr_Workflow Experimental Workflow for Knorr Pyrazole Synthesis A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Reagent Addition (1,3-Dicarbonyl, Solvent, Methylhydrazine, Catalyst) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC Analysis) C->D D->C Reaction Incomplete E 5. Work-up (Cooling, Crystallization) D->E Reaction Complete F 6. Isolation (Filtration & Washing) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H 8. Analysis (NMR, MS, M.P.) G->H

Caption: A generalized experimental workflow for the Knorr synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature the pyrazole scaffold.[1][4] The synthesis of these valuable compounds has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS). This technology offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to mere minutes, and frequently higher product yields and purity.[5][6][7] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and offering the potential for solvent-free reactions.[1][6]

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, providing a clear comparison of the efficiency of microwave-assisted synthesis versus conventional heating methods for the preparation of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1][8][9]

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][10]

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [4]

ProductMethodPower (W)Temperature (°C)TimeYield (%)
Quinolin-2(1H)-one-based PyrazolesMicrowave-Assisted3601207-10 min68-86

Table 4: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [11]

ReactantsMethodPower (W)TimeYield (%)
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxybenzaldehydeMicrowave-Assisted42010 min98

Experimental Protocols

The following are detailed methodologies for key microwave-assisted pyrazole synthesis reactions.

Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones[1][5]

This protocol describes the synthesis of pyrazoles via the cyclocondensation reaction of chalcones with hydrazine derivatives.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor vial with a stir bar

  • Crushed ice

  • Ethyl acetate

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole derivative.[1]

Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[11]

This protocol outlines a multi-component reaction for the synthesis of pyrazolone derivatives under solvent-free conditions.

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

  • Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxybenzaldehyde) (0.3 mmol)

  • Domestic microwave oven

Procedure:

  • Place ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol) into a one-neck 50-mL flask.

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

  • Collect the crude product by filtration.

  • The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines[12]

This protocol describes the preparation of pyrazole-5-amines from aryl hydrazines and α-cyanoketones or 3-aminocrotononitrile.

Materials:

  • Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2 mmol)

  • 3-Aminocrotononitrile or α-cyanoketone (2 mmol)

  • 1 M Hydrochloric acid (5 mL)

  • Microwave reactor vial (2-5 mL volume) with a stir bar

  • Microwave vial cap and crimper tool

Procedure:

  • In a fume hood, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile or the α-cyanoketone (2 mmol) to a dry microwave vial containing a stir bar.

  • Add 5 mL of 1 M hydrochloric acid to the vial.

  • Ensure the heterogeneous suspension can be stirred properly. If not, transfer to a larger vial and add more 1 M HCl, not exceeding the recommended volume for the microwave reactor.

  • Seal the microwave vial completely with a cap using a crimper tool.

  • Transfer the vial to the microwave reactor.

  • Set the reaction parameters (e.g., temperature, time, power) as per the specific substrate requirements (typically 10-15 minutes).

  • After the reaction, cool the vial to room temperature.

  • The pure product can often be obtained directly via vacuum filtration.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrazole derivatives, from reaction setup to characterization.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Combine Reactants: - Precursor (e.g., Chalcone) - Hydrazine Derivative - Solvent & Catalyst B Microwave Irradiation (Controlled Power, Time, Temp) A->B C Reaction Monitoring (TLC) B->C D Cooling & Precipitation C->D Reaction Complete E Filtration D->E F Washing E->F G Recrystallization / Column Chromatography F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Assessment (e.g., HPLC) H->I J Biological Activity Screening I->J

General workflow for microwave-assisted pyrazole synthesis.
Signaling Pathway Inhibition

Many pyrazole derivatives exhibit their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival.[3][4] The diagram below illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a common target for pyrazole-based anticancer agents.

G cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates pRb Phosphorylated Rb (pRb) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activates Transcription Pyrazole Pyrazole Derivative Pyrazole->Complex Inhibits

Inhibition of the CDK2 pathway by a pyrazole derivative.

Another critical pathway in cancer progression is the MAP Kinase (MAPK) signaling cascade. Certain pyrazole-containing drugs, such as Encorafenib, target components of this pathway.[12]

G cluster_mapk MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PyrazoleDrug Pyrazole-based BRAF Inhibitor (e.g., Encorafenib) PyrazoleDrug->BRAF Inhibits

Inhibition of the MAPK/ERK pathway by a pyrazole-based drug.

References

Application Note: 1H NMR Spectral Analysis of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 1-methyl-1H-pyrazole-3-carbohydrazide. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical, and ¹H NMR is the primary analytical technique for this purpose. This note presents a predicted ¹H NMR spectrum, including chemical shifts, multiplicity, and coupling constants, to aid in the characterization of this molecule.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring, a methyl group, and a carbohydrazide functional group. The pyrazole nucleus is a common feature in many pharmaceutical agents, exhibiting a wide range of biological activities. The carbohydrazide moiety can act as a versatile synthon for the preparation of various derivatives, making this compound a valuable intermediate in drug discovery. Precise characterization of its structure is paramount, and ¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. This application note outlines the expected ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar compounds and known substituent effects on the pyrazole ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H-5 (pyrazole)Doublet (d)~ 7.7 - 7.91HJ(H-5, H-4) ≈ 2.3 Hz
H-4 (pyrazole)Doublet (d)~ 6.8 - 7.01HJ(H-4, H-5) ≈ 2.3 Hz
N-CH₃ (methyl)Singlet (s)~ 3.9 - 4.13H-
-NH (hydrazide)Broad Singlet (br s)~ 8.0 - 9.51H-
-NH₂ (hydrazide)Broad Singlet (br s)~ 4.5 - 5.52H-

Rationale for Predictions:

  • Pyrazole Ring Protons (H-4 and H-5): In the parent 1-methylpyrazole, the H-5 proton appears at a higher chemical shift than the H-3 proton, and the H-4 proton is the most shielded. The introduction of the electron-withdrawing carbohydrazide group at the C-3 position is expected to deshield the adjacent H-4 and the more distant H-5 protons. The coupling between H-4 and H-5 in pyrazoles is typically around 2-3 Hz.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the aromatic nature of the ring and is predicted to be in the range of 3.9-4.1 ppm.

  • Hydrazide Protons (-NH and -NH₂): The chemical shifts of N-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. They typically appear as broad singlets and their signals can sometimes be difficult to observe. The amide-like NH proton is expected to be more deshielded than the terminal NH₂ protons.

Experimental Protocol

This section provides a standardized methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it can help in observing the exchangeable NH protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (or CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing Parameters:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals.

    • Analyze the multiplicities and measure the coupling constants.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the acquired ¹H NMR data.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh_sample Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize setup_spectrometer Spectrometer Setup (≥300 MHz) homogenize->setup_spectrometer Insert Sample acquire_fid Acquire FID setup_spectrometer->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction calibration Chemical Shift Calibration (to TMS) phase_correction->calibration integration Integration calibration->integration analyze_shifts Analyze Chemical Shifts integration->analyze_shifts analyze_multiplicity Determine Multiplicity analyze_shifts->analyze_multiplicity measure_coupling Measure Coupling Constants analyze_multiplicity->measure_coupling assign_protons Assign Protons to Signals measure_coupling->assign_protons final_report Final Report & Structure Confirmation assign_protons->final_report

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectral analysis of this compound is a straightforward and powerful method for its structural confirmation and purity assessment. The predicted spectral data and the detailed experimental protocol provided in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to this protocol will ensure the acquisition of high-quality, reproducible ¹H NMR data, facilitating the unambiguous characterization of this important chemical entity.

Application Note: Interpreting the Mass Spectrum of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Mass spectrometry is a critical technique for the structural elucidation and identification of such novel compounds. Electron ionization (EI) mass spectrometry, a hard ionization technique, induces fragmentation of the molecule, providing a characteristic fingerprint that can be used for structural confirmation.[1][2] This note outlines the predicted major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for this compound.

Predicted Mass Spectrum Analysis

The molecular weight of this compound (C5H8N4O) is 140.14 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M+) at m/z 140. Subsequent fragmentation is predicted to occur through several key pathways involving the pyrazole ring and the carbohydrazide side chain.

Key Fragmentation Pathways

The fragmentation of pyrazole derivatives is well-documented and often involves the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2) from the heterocyclic ring.[3] The carbohydrazide moiety is expected to undergo cleavage at the C-N and N-N bonds.

Table 1: Predicted Key Fragment Ions for this compound

m/zProposed Fragment IonFormulaDescription
140[C5H8N4O]+•[M]+•Molecular Ion
111[C4H5N2O]+[M - N2H3]+Loss of the terminal hydrazinyl radical
97[C4H5N2]+[M - CONHNH2]+Alpha-cleavage with loss of the carbohydrazide radical
82[C4H6N2]+•[1-methyl-1H-pyrazole]+•Cleavage of the C-C bond between the ring and the side chain
68[C3H4N2]+•[Pyrazole]+•Loss of the methyl group from the 1-methyl-1H-pyrazole fragment
54[C3H4N]+[C4H6N2 - N2]+Loss of N2 from the 1-methyl-1H-pyrazole fragment
43[CH3N2]+[Methyl diazirine]+A common fragment in methyl-substituted nitrogen heterocycles
31[NH2NH]+[Hydrazinyl cation]+Cleavage of the C-N bond of the hydrazide

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a general protocol for acquiring an electron ionization mass spectrum for a small organic molecule like this compound using a standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe system.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
  • Ensure the sample is free of non-volatile impurities.

2. Instrument Parameters (Typical for GC-MS):

  • Injection Mode: Splitless or split, depending on sample concentration.
  • Injector Temperature: 250 °C.
  • GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometer Parameters (EI Source):

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 30 to 300 to ensure capture of all relevant fragments.
  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum across the chromatographic peak corresponding to the analyte.
  • Generate a background-subtracted mass spectrum.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and theoretical isotopic distribution.

Visualization of Fragmentation

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway M This compound (m/z 140) [M]+• F111 [M - N2H3]+ (m/z 111) M->F111 - •N2H3 F97 [M - CONHNH2]+ (m/z 97) M->F97 - •CONHNH2 F82 1-methyl-1H-pyrazole (m/z 82) F97->F82 - CH3 F54 [C3H4N]+ (m/z 54) F82->F54 - N2

Caption: Proposed fragmentation of this compound.

Conclusion

The interpretation of the mass spectrum of this compound relies on the predictable fragmentation of its constituent pyrazole and carbohydrazide functionalities. By understanding these fragmentation pathways, researchers can confidently identify this molecule and its analogues. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for structural verification. The combination of predicted fragmentation data and a standardized analytical method will aid in the efficient characterization of novel pyrazole derivatives in drug discovery and development.

References

Application Notes and Protocols for FT-IR Analysis of Pyrazole Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and drug development.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for novel therapeutic agents.[3][4] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation and characterization of these compounds. It provides valuable information about the functional groups present, aiding in synthesis confirmation, purity assessment, and the study of intermolecular interactions. These application notes provide a detailed protocol and data interpretation guide for the FT-IR analysis of pyrazole carbohydrazide compounds.

Data Presentation: Characteristic FT-IR Absorption Frequencies

The FT-IR spectrum of a pyrazole carbohydrazide compound is a composite of the vibrational modes of the pyrazole ring, the carbohydrazide moiety, and any substituents. The following table summarizes the key characteristic absorption bands.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H (Amide/Hydrazide) Stretching3100 - 3350Medium to StrongOften appears as one or two sharp peaks. Broadening can indicate hydrogen bonding.[5]
C-H (Aromatic/Pyrazole) Stretching3000 - 3100Medium to Weak
C-H (Aliphatic) Stretching2850 - 3000Medium to WeakPresent if alkyl substituents are on the pyrazole ring or elsewhere in the molecule.[5]
C=O (Amide I) Stretching1630 - 1720StrongThe exact position is sensitive to substituents and hydrogen bonding.[5]
N-H (Amide II) Bending1510 - 1570Medium to StrongA characteristic band for secondary amides.
C=N (Pyrazole Ring) Stretching1590 - 1650Medium to StrongCan sometimes overlap with C=C stretching bands.[6]
C=C (Pyrazole Ring/Aromatic) Stretching1400 - 1600Medium to StrongMultiple bands are often observed.[6]
C-N (Pyrazole/Amide) Stretching1200 - 1350MediumCan be a complex region with overlapping peaks.[6]
N-N (Pyrazole Ring) Stretching1090 - 1150Weak to MediumAs reported for some pyrazole derivatives.[6]

Experimental Protocols

Protocol 1: Sample Preparation for FT-IR Analysis

Objective: To prepare a solid pyrazole carbohydrazide sample for FT-IR analysis using the KBr pellet method.

Materials:

  • Pyrazole carbohydrazide sample (1-2 mg)

  • Potassium bromide (KBr), FT-IR grade (approx. 200 mg)

  • Agate mortar and pestle

  • Spatula

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹). Dry in an oven at 105-110 °C for at least 2 hours and cool in a desiccator.

  • Grinding: Place approximately 200 mg of dry KBr into the agate mortar. Add 1-2 mg of the pyrazole carbohydrazide sample.

  • Mixing and Grinding: Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powder to the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.

  • Pellet Removal: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.

  • Analysis: Immediately place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol 2: FT-IR Spectrum Acquisition

Objective: To acquire a high-quality FT-IR spectrum of the prepared KBr pellet.

Instrumentation: A standard FT-IR spectrometer.

Typical Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)

  • Apodization: Happ-Genzel

Procedure:

  • Background Scan: Ensure the sample compartment is empty. Acquire a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Scan: Place the KBr pellet containing the pyrazole carbohydrazide sample into the sample holder.

  • Acquire Spectrum: Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks on the spectrum.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start: Dry Sample & KBr grind Grind & Mix Sample with KBr start->grind 1-2 mg sample ~200 mg KBr pelletize Form KBr Pellet grind->pelletize Homogeneous Powder background Acquire Background Spectrum pelletize->background Transfer Pellet sample_scan Acquire Sample Spectrum background->sample_scan Place Pellet in Spectrometer process Process & Analyze Data sample_scan->process Generate Spectrum end End: Characterized Compound process->end Final Spectrum with Peak Assignments

Caption: Experimental workflow for FT-IR analysis of pyrazole carbohydrazide compounds.

logical_relationship cluster_functional_groups Key Functional Groups cluster_ftir_peaks Characteristic FT-IR Peaks (cm⁻¹) compound Pyrazole Carbohydrazide Structure pyrazole Pyrazole Ring (C=N, C=C, N-N) compound->pyrazole carbohydrazide Carbohydrazide Moiety (N-H, C=O, C-N) compound->carbohydrazide peaks_pyrazole ~1400-1650 (C=C, C=N) ~1090-1150 (N-N) pyrazole->peaks_pyrazole corresponds to peaks_hydrazide ~3100-3350 (N-H) ~1630-1720 (C=O) ~1510-1570 (N-H bend) carbohydrazide->peaks_hydrazide corresponds to interpretation Spectral Interpretation & Structure Confirmation peaks_pyrazole->interpretation peaks_hydrazide->interpretation

Caption: Logical relationship for FT-IR spectral interpretation of pyrazole carbohydrazides.

Applications in Drug Development

  • Confirmation of Synthesis: FT-IR is a primary tool to confirm the successful synthesis of target pyrazole carbohydrazide compounds by verifying the presence of key functional groups and the disappearance of starting material signals.

  • Structural Elucidation: In conjunction with other spectroscopic techniques like NMR and Mass Spectrometry, FT-IR provides crucial information for the complete structural elucidation of novel compounds.

  • Purity Assessment: The absence of extraneous peaks can indicate the purity of the synthesized compound.

  • Study of Drug-Target Interactions: Advanced FT-IR techniques can be employed to study changes in the vibrational modes of a drug molecule upon binding to its biological target, offering insights into the mechanism of action.

Conclusion

FT-IR spectroscopy is an indispensable technique in the research and development of pyrazole carbohydrazide-based therapeutic agents. The protocols and data provided in these application notes offer a foundational guide for researchers to effectively utilize FT-IR for the characterization and analysis of this important class of compounds. Accurate interpretation of FT-IR spectra, guided by the characteristic absorption frequencies, is critical for advancing the discovery and development of novel pyrazole carbohydrazide drugs.

References

Application Note: Purification of 1-methyl-1H-pyrazole-3-carbohydrazide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-1H-pyrazole-3-carbohydrazide is a key building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various biologically active compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring reliable biological data. This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for removing impurities from solid organic compounds.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in much smaller quantities, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.

Experimental Protocols

Two common recrystallization methods are presented: a single-solvent method, which is often sufficient, and a mixed-solvent method for cases where a single solvent is not ideal.

Protocol 1: Single-Solvent Recrystallization

This protocol is recommended when a solvent is identified in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is often a suitable solvent for pyrazole derivatives.[1]

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass rod

  • Ice bath

  • Desiccator or vacuum oven

Methodology:

  • Solvent Selection: Begin by determining the appropriate solvent. Ethanol is a good starting point for pyrazole-based compounds.[1]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to maximize the yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), even at room temperature. A common combination for polar pyrazole derivatives is an ethanol/water system.[1]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash (using a cold mixture of the two solvents), and dry the crystals as described in Protocol 1 (steps 6-8).

Data Presentation

The following table summarizes typical quantitative data for the purification process. Note that these values are illustrative and may vary based on the initial purity of the crude material.

ParameterValueNotes
Starting Material
Crude Compound Mass5.0 gExample quantity
Initial Purity (by HPLC)~90%Varies depending on synthesis
Recrystallization Conditions (Ethanol)
Solvent Volume25-35 mLUse the minimum volume of hot solvent required
Dissolution Temperature~78°C (Boiling point of Ethanol)
Cooling Time (Room Temp)1-2 hoursSlow cooling is preferred
Cooling Time (Ice Bath)>30 minTo maximize precipitation[1]
Results
Purified Compound Mass4.0 - 4.5 g
Yield80-90%Dependent on initial purity and technique
Final Purity (by HPLC)>99%Target purity for analytical standards
Melting PointTo be determinedCompare with literature value if available

Troubleshooting

IssueCauseSolution
"Oiling Out" The compound is precipitating from the solution at a temperature above its melting point.[1]1. Add more of the "good" solvent to lower the saturation point. 2. Ensure the solution cools as slowly as possible. 3. Try a different solvent system with a lower boiling point.[1]
Low Yield 1. Using too much solvent. 2. Incomplete precipitation.1. Use the absolute minimum amount of hot solvent to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of the pure compound.[1] 3. Evaporate some of the solvent to increase concentration.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the single-solvent recrystallization protocol.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve crude solid in minimum hot ethanol start->dissolve hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt 2. Perform hot filtration hot_filt_q->hot_filt Yes cool 3. Cool solution slowly to room temperature hot_filt_q->cool No hot_filt->cool ice_bath 4. Cool in ice bath to maximize precipitation cool->ice_bath filter 5. Collect crystals by vacuum filtration ice_bath->filter wash 6. Wash crystals with ice-cold ethanol filter->wash dry 7. Dry purified crystals wash->dry end End: Pure Crystals (>99% Purity) dry->end

Caption: Workflow for single-solvent recrystallization.

References

Application Notes and Protocols for 1-methyl-1H-pyrazole-3-carbohydrazide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 1-methyl-1H-pyrazole-3-carbohydrazide and its derivatives as anticancer agents. The information compiled from various studies highlights the synthesis, in vitro cytotoxic activity, and potential mechanisms of action, offering a valuable resource for researchers in the field of oncology drug discovery.

The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] The carbohydrazide moiety attached to the pyrazole ring is a key functional group that allows for the synthesis of various derivatives, such as hydrazones, which have shown significant cytotoxic effects against several cancer cell lines.[2][4]

Anticancer Activity of Pyrazole Carbohydrazide Derivatives

Derivatives of pyrazole carbohydrazide have demonstrated promising anticancer activity across a variety of human cancer cell lines. Structure-activity relationship (SAR) studies suggest that substitutions on the pyrazole ring and the carbohydrazide moiety can significantly influence the cytotoxic potency and selectivity.[1][4] For instance, the introduction of aryl groups and other functional moieties can lead to compounds with enhanced activity against lung, breast, and liver cancer cells.[4][5][6][7]

Mechanism of Action

The anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various cellular targets crucial for cancer cell proliferation and survival.[3] Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest.[1][7] Other proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.[8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various this compound derivatives and related analogs against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole derivative 5aMCF-7 (Breast)14[5]
Methoxy derivative 3dMCF-7 (Breast)10[5]
Methoxy derivative 3eMCF-7 (Breast)12[5]
Pyrazole derivative 5HepG2 (Liver)13.14[7]
Pyrazole derivative 5MCF-7 (Breast)8.03[7]
Pyrazole derivative 6HepG2 (Liver)22.76[7]
Pyrazole derivative 6MCF-7 (Breast)26.08[7]
Pyrazole derivative 10MCF-7 (Breast)15.38[7]
Indole-pyrazole derivative 33Multiple Cell Lines< 23.7[1]
Indole-pyrazole derivative 34Multiple Cell Lines< 23.7[1]
Fused pyrazole derivative 50HepG2 (Liver)0.71[1]
3,4-diaryl pyrazole derivative 6Multiple Cell Lines0.00006 - 0.00025[1]
Pyrazole hydrazide derivative 33B16-F10 (Melanoma)0.49
Pyrazole hydrazide derivative 33MCF-7 (Breast)0.57
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide 4IkMultiple Cell LinesPotent Activity[8]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide 4IlMultiple Cell LinesPotent Activity[8]

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

This protocol outlines a general method for the synthesis of pyrazole carbohydrazide derivatives, which can be adapted for this compound. The synthesis typically involves the reaction of a pyrazole carboxylic acid ester with hydrazine hydrate.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound or its derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add propidium iodide staining solution and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Visualizations

G cluster_synthesis Synthesis Workflow start Start: Ethyl 1-methyl-1H-pyrazole-3-carboxylate hydrazine React with Hydrazine Hydrate in Ethanol start->hydrazine Step 1 reflux Reflux for 4-6 hours hydrazine->reflux Step 2 precipitation Cool to precipitate the product reflux->precipitation Step 3 filtration Filter and wash the solid precipitation->filtration Step 4 purification Recrystallize from Ethanol filtration->purification Step 5 end End: this compound purification->end Step 6

Caption: General synthesis workflow for this compound.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Test Compound cell_culture Seed Cancer Cells in 96-well plates start->cell_culture treatment Treat cells with various concentrations of the compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC50 mtt_assay->data_analysis mechanistic_studies Further Mechanistic Studies (e.g., Cell Cycle Analysis) data_analysis->mechanistic_studies If potent end End: Identify Lead Compound data_analysis->end If not potent mechanistic_studies->end

Caption: Experimental workflow for in vitro anticancer screening.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound Pyrazole Derivative cdk2 Cyclin-Dependent Kinase 2 (CDK2) compound->cdk2 Inhibits g1_s_transition G1/S Phase Transition cdk2->g1_s_transition Promotes cell_cycle_arrest S-Phase Arrest cdk2->cell_cycle_arrest Leads to cyclinE Cyclin E cyclinE->cdk2 Activates cell_proliferation Cell Proliferation g1_s_transition->cell_proliferation

References

Application Notes: 1-methyl-1H-pyrazole-3-carbohydrazide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-methyl-1H-pyrazole-3-carbohydrazide scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives built upon this core have demonstrated a broad spectrum of biological activities, acting as potent inhibitors against various enzyme classes.[1][2] These enzymes are often implicated in the pathophysiology of numerous diseases, including cancer, glaucoma, diabetes, and neurodegenerative disorders.[3][4][5] The pyrazole ring, combined with the carbohydrazide linker, provides a unique framework for designing selective and potent enzyme inhibitors. This document provides an overview of their applications, quantitative inhibitory data, and detailed protocols for their evaluation.

Key Enzyme Targets and Therapeutic Applications

  • Carbonic Anhydrases (CAs): Several pyrazole derivatives are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II.[3][6] These zinc-containing metalloenzymes are involved in crucial physiological processes such as pH regulation and CO2 transport. Their inhibition is a key therapeutic strategy for conditions like glaucoma and epilepsy.[3] Pyrazole-based inhibitors often show inhibitory constants (Ki) in the nanomolar range.[3][7]

  • Kinases: The pyrazole scaffold is a recognized "privileged structure" in the development of kinase inhibitors.[5] Derivatives have been developed to target a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK3), which are critical regulators of cell cycle, apoptosis, and inflammation.[5][8][9] Their dysregulation is a hallmark of many cancers and inflammatory diseases.

  • α-Glucosidase and α-Amylase: Certain (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have been identified as inhibitors of α-glucosidase and α-amylase.[10][11] These enzymes are responsible for carbohydrate digestion in the small intestine. Their inhibition can control postprandial hyperglycemia, making them valuable targets for the management of type 2 diabetes mellitus.[4]

Quantitative Inhibitor Data

The inhibitory potency of various pyrazole carbohydrazide derivatives against different enzyme targets is summarized below.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms

Compound Class Target Enzyme Ki (µM) Inhibition Type Reference
Pyrazole Carboxamide Derivatives hCA I 0.0051 - 0.0169 - [3]
Pyrazole Carboxamide Derivatives hCA II 0.0117 - 0.0673 - [3]
Pyrazolo-3-carboxamides hCA I 0.063 - 3.368 - [7]
Pyrazolo-3-carboxamides hCA II 0.007 - 4.235 - [7]
Pyrazole Carboxamide (Comp. 3) hCA I 1.13 Non-competitive [6]
Pyrazole Carboxamide (Comp. 9) hCA I 0.58 Non-competitive [6]
Pyrazole Carboxamide (Comp. 3) hCA II 1.05 Non-competitive [6]

| Pyrazole Carboxamide (Comp. 9) | hCA II | 0.49 | Non-competitive |[6] |

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes

Compound Target Enzyme IC50 (µM) Reference
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) α-Glucosidase 310.57 ± 2.67 [10]
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) α-Amylase 182.19 ± 3.20 [10]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) α-Glucosidase 75.62 ± 0.56 [4]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) α-Glucosidase 95.85 ± 0.92 [4]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) α-Amylase 119.3 ± 0.75 [4]

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Amylase | 120.2 ± 0.68 |[4] |

Table 3: Inhibition of Protein Kinases

Compound Class/Number Target Enzyme IC50 (nM) Reference
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (8a) JNK3 227 [8]
Pyrazole Derivative (Compound 8) Aurora A 35 [5]
Pyrazole Derivative (Compound 8) Aurora B 75 [5]
Pyrazole Derivative (Compound 22) CDK2 24 [5]
Pyrazole Derivative (Compound 22) CDK5 23 [5]

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative (43d) | CDK16 | 33 (EC50) |[9] |

Visualizations

Logical Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the general structure of this compound derivatives and highlights key positions for chemical modification to modulate enzyme inhibitory activity.

Caption: SAR of pyrazole carbohydrazide derivatives.

Workflow Diagram: Enzyme Inhibitor Evaluation

This workflow outlines the key stages in the discovery and characterization of novel pyrazole-based enzyme inhibitors.

inhibitor_workflow synthesis Synthesis of Pyrazole Carbohydrazide Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screen Primary Enzyme Screen (Single Concentration) purification->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response kinetic_studies Mechanism of Action (Kinetic Assays) dose_response->kinetic_studies selectivity Selectivity Profiling (Against Related Enzymes) dose_response->selectivity kinetic_studies->selectivity cellular_assays Cell-Based Assays (Potency & Toxicity) selectivity->cellular_assays lead_optimization Lead Optimization (SAR Studies) cellular_assays->lead_optimization

Caption: Workflow for inhibitor screening and characterization.

Signaling Pathway: JNK3 in Neuronal Apoptosis

This diagram illustrates a simplified signaling pathway involving JNK3, a target for pyrazole-based inhibitors in the context of neurodegenerative diseases.

JNK_pathway stress Oxidative Stress/ Neurotoxic Insult mkk Upstream Kinases (MKK4/7) stress->mkk jnk3 JNK3 mkk->jnk3 Phosphorylation cjun c-Jun (Transcription Factor) jnk3->cjun Phosphorylation apoptosis Neuronal Apoptosis cjun->apoptosis Gene Transcription inhibitor Pyrazole-Carbohydrazide Inhibitor (e.g., 8a) inhibitor->jnk3 Inhibition

Caption: Inhibition of the JNK3 signaling pathway.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of this compound derivatives against a target enzyme using a spectrophotometer or microplate reader.[12][13]

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate (which generates a chromogenic or fluorogenic product)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Test Inhibitors (this compound derivatives) dissolved in DMSO (10 mM stock)

  • Positive control inhibitor (known inhibitor for the target enzyme)

  • Negative control (DMSO vehicle)

  • 96-well microplates (clear, flat-bottom for colorimetric assays)

  • Microplate spectrophotometer

2. Methodology:

  • Preparation of Solutions:

    • Prepare a series of dilutions of the test inhibitor and positive control in assay buffer. A typical starting range is 100 µM to 1 nM.

    • Dilute the enzyme stock to the desired working concentration in ice-cold assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at its Kₘ value).

  • Assay Setup (96-well plate):

    • Add 5 µL of diluted test inhibitor, positive control, or DMSO vehicle to respective wells.

    • Add 85 µL of enzyme solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15 minutes to allow for inhibitor-enzyme binding.[12]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance (or fluorescence) over time (e.g., every 30 seconds for 10 minutes) at the specific wavelength for the product.[3]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity with DMSO only.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Specific Assay for Carbonic Anhydrase (hCA II) Inhibition

This protocol is adapted for measuring the inhibition of hCA's esterase activity.[3][6]

1. Specific Reagents:

  • Enzyme: Purified human carbonic anhydrase II (hCA II).

  • Substrate: 3 mM 4-Nitrophenyl acetate (NPA) in acetonitrile.

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[3]

2. Methodology:

  • Assay Setup: In a 96-well plate, combine:

    • 5 µL of diluted pyrazole inhibitor or DMSO.

    • 85 µL of hCA II solution in Tris-SO₄ buffer.

    • Incubate for 15 minutes at 25°C.

  • Reaction and Measurement:

    • Start the reaction by adding 10 µL of 3 mM NPA substrate.

    • Monitor the increase in absorbance at 348 nm for 3-5 minutes at 25°C.[3][6] The product, 4-nitrophenolate, absorbs at this wavelength.

  • Data Analysis:

    • Calculate reaction rates and % inhibition as described in Protocol 1.

    • To determine the inhibition constant (Kᵢ) and mechanism, repeat the assay with varying concentrations of both the substrate (NPA) and the inhibitor.[6]

    • Analyze the data using Lineweaver-Burk plots. A non-competitive inhibition pattern is often observed for this class of compounds against CAs.[6]

References

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of novel hydrazone derivatives through the condensation reaction of 1-methyl-1H-pyrazole-3-carbohydrazide with various aldehydes. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The resulting N'-[(aryl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazides are valuable scaffolds for further drug discovery and development.

The protocol outlined below is a general and robust method that can be adapted for a variety of substituted and functionalized aldehydes.

Experimental Protocols

General Protocol for the Synthesis of N'-[(aryl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazides:

A general method for the synthesis of these derivatives involves the condensation of this compound with an appropriate aldehyde in the presence of a suitable solvent and catalyst.[1][5]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired aldehyde (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[2]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N'-[(aryl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazide derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using appropriate analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[1][2][5]

Data Presentation

The following table summarizes the reaction outcomes for the condensation of a similar compound, 5-methyl-1H-pyrazole-3-carbohydrazide, with various aromatic aldehydes, which can be considered indicative for the 1-methyl isomer.

Aldehyde ReactantProductYield (%)Melting Point (°C)Reference
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide78260-262[1]
4-(Dimethylamino)benzaldehydeN'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide81259-261[1]
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide72288-290[1]
4-DimethylaminobenzaldehydeN'-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide78262-264[1]

Mandatory Visualization

Experimental Workflow Diagram:

experimental_workflow start Start reactants 1. Dissolve this compound and Aldehyde in Ethanol start->reactants catalyst 2. Add Catalytic Glacial Acetic Acid reactants->catalyst reflux 3. Reflux Reaction Mixture (4-8 hours) catalyst->reflux cooling 4. Cool to Room Temperature reflux->cooling filtration 5. Filter Precipitated Solid cooling->filtration washing 6. Wash with Cold Ethanol filtration->washing purification 7. Recrystallize from Ethanol washing->purification drying 8. Dry Under Vacuum purification->drying characterization 9. Characterize Product (NMR, IR, MS) drying->characterization end End characterization->end

Caption: General workflow for the synthesis of pyrazole-hydrazone derivatives.

Signaling Pathway Diagram (Hypothetical):

While the provided search results do not detail a specific signaling pathway, many pyrazole derivatives are known to exhibit anti-inflammatory activity by inhibiting the COX-2 enzyme. The following diagram illustrates this hypothetical mechanism of action.

signaling_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation PGs->Inflammation Mediates Pyrazole Pyrazole Derivative (Synthesized Compound) Pyrazole->COX2 Inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by a pyrazole derivative.

References

In Vitro Assay Design for Pyrazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Many pyrazole-containing compounds have been developed as potent inhibitors of various enzymes and signaling pathways, showing promise in the treatment of diseases such as cancer.[1] Their unique structural features allow them to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This document provides detailed application notes and protocols for the in vitro evaluation of pyrazole-based compounds, focusing on a hypothetical JAK2 inhibitor, "PZ-123," as an illustrative example. The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[3][4][5] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. The protocols outlined below describe key assays for assessing the cellular potency, target engagement, and mechanism of action of novel pyrazole-based kinase inhibitors.

Data Presentation

The following tables summarize hypothetical data for our example compound, PZ-123, and a known JAK inhibitor, Ruxolitinib, for comparison.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
PZ-123JAK115
JAK23
JAK3158
TYK298
RuxolitinibJAK13.3
JAK22.8
JAK3428
TYK219

Table 2: Cellular Antiproliferative Activity

CompoundCell LineAssay TypeIC50 (µM)
PZ-123HEL (Erythroleukemia)MTT0.25
K562 (CML)MTT0.89
MCF-7 (Breast Cancer)MTT>10
RuxolitinibHEL (Erythroleukemia)MTT0.18
K562 (CML)MTT0.65
MCF-7 (Breast Cancer)MTT>10

Table 3: Cell Cycle Analysis in HEL Cells (48h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)45.238.516.3
PZ-123 (0.5 µM)68.920.111.0
Ruxolitinib (0.5 µM)65.722.411.9

Experimental Workflow

A logical and stepwise approach is crucial for the efficient in vitro characterization of novel pyrazole-based compounds. The workflow begins with assessing the compound's general cytotoxic or antiproliferative effects on cancer cell lines. Potent compounds are then investigated for their ability to engage the intended molecular target within the cell. Finally, assays are performed to elucidate the downstream cellular mechanisms of action.

G cluster_workflow Experimental Workflow for Pyrazole-Based Inhibitors start Novel Pyrazole-Based Compound (PZ-123) assay1 Cell Viability / Proliferation Assay (e.g., MTT Assay) start->assay1 decision1 Potent Antiproliferative Activity? (IC50 < 1 µM) assay1->decision1 assay2 Target Engagement Assay (Western Blot for p-STAT3) decision1->assay2 Yes end_inactive Compound Inactive or Off-Target decision1->end_inactive No decision2 On-Target Inhibition? assay2->decision2 assay3 Mechanism of Action Assays (e.g., Cell Cycle Analysis) decision2->assay3 Yes decision2->end_inactive No end_candidate Lead Candidate for Further Development assay3->end_candidate

A general workflow for the in vitro evaluation of pyrazole-based kinase inhibitors.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HEL, K562, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazole-based compound (PZ-123) and reference compound (Ruxolitinib)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PZ-123 and Ruxolitinib in complete culture medium. A typical concentration range is 0.01 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.[6]

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the purple formazan crystals.[6]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.[9]

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Target Engagement via Western Blot for Phosphorylated STAT3

This protocol determines if the pyrazole-based compound inhibits the phosphorylation of a downstream target of JAK2, such as STAT3.

Materials:

  • Cancer cell line (e.g., HEL)

  • 6-well plates

  • Pyrazole-based compound (PZ-123)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)[10]

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEL cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with PZ-123 at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[6]

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[6]

    • Add 100-200 µL of ice-cold lysis buffer to each well.[6] Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[6]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes.[6]

  • SDS-PAGE and Western Blotting:

    • Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary anti-phospho-STAT3 antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[6]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]

  • Stripping and Re-probing (for total protein):

    • The membrane can be stripped and re-probed with the anti-total-STAT3 antibody to confirm equal protein loading.

Protocol 3: Mechanism of Action via Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the pyrazole-based compound on cell cycle progression.[11]

Materials:

  • Cancer cell line (e.g., HEL)

  • Pyrazole-based compound (PZ-123)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with PZ-123 at a relevant concentration (e.g., IC50) for various time points (e.g., 24, 48, 72 hours).[11]

    • Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.[11]

    • Wash the cell pellet with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the tube for fixation.[11]

    • Incubate the cells on ice for at least 30 minutes.[11]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.[11]

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate on the single-cell population and generate a histogram of PI fluorescence intensity.

    • Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Signaling Pathway

The JAK-STAT signaling pathway is a primary target for many pyrazole-based inhibitors. The following diagram illustrates the canonical pathway and the point of inhibition by a JAK2 inhibitor like PZ-123.

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2_inactive JAK2 (Inactive) jak2_active JAK2 (Active) (Phosphorylated) jak2_inactive->jak2_active Phosphorylation stat_inactive STAT (Inactive) jak2_active->stat_inactive Phosphorylates stat_active STAT (Active) (Phosphorylated) stat_dimer STAT Dimer stat_active->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Activates inhibitor PZ-123 (Pyrazole Inhibitor) inhibitor->jak2_active Inhibits

Inhibition of the JAK-STAT pathway by a pyrazole-based compound.

References

Application Notes and Protocols for Developing Novel Pyrazole Derivatives in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel pyrazole derivatives as targeted cancer therapies. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant clinical success.[1][2][3] This document outlines the rationale for targeting key signaling pathways with pyrazole-based compounds and provides detailed methodologies for their evaluation.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives have shown significant promise as inhibitors of several key kinase families implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[4][5][6] Understanding the roles of these pathways is crucial for the rational design and evaluation of novel inhibitors.

VEGFR Signaling Pathway: The VEGFR signaling cascade is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[7][8][9]

FGFR Signaling Pathway: Aberrant FGFR signaling, due to mutations or gene amplification, is a known driver in various cancers.[5] Novel aminopyrazole derivatives have been developed as covalent inhibitors of FGFR2 and FGFR3, including against gatekeeper mutations that confer resistance to existing therapies.[5][6][10]

JAK/STAT Signaling Pathway: The JAK/STAT pathway plays a crucial role in hematopoiesis, immunity, and cell growth.[11] Dysregulation of this pathway is linked to various cancers.[11][12] 4-amino-(1H)-pyrazole derivatives have been synthesized as potent inhibitors of JAKs, demonstrating antiproliferative activity in various cancer cell lines.[11][12]

Data Presentation: In Vitro Inhibitory Activities of Novel Pyrazole Derivatives

The following tables summarize the in vitro efficacy of representative pyrazole derivatives against various cancer cell lines and kinase targets.

Table 1: Growth Inhibitory (GI50) and Half-Maximal Inhibitory Concentration (IC50) Values of Benzofuropyrazole and Pyrazole Derivatives. [13]

CompoundTarget Cell LineGI50 (µM)Target EnzymeIC50 (µM)
4a K562 (Leukemia)0.26--
A549 (Lung)0.19--
5b K562 (Leukemia)0.021Tubulin Polymerization7.30
A549 (Lung)0.69--
ABT-751 (Control) ----

Table 2: In Vitro Anticancer and Kinase Inhibitory Activities of Fused Pyrazole Derivatives. [9][14]

CompoundTarget Cell LineIC50 (µM)Target EnzymeIC50 (µM)
1 HEPG20.71--
2 HEPG20.63--
3 --EGFR0.06
4 HEPG20.44--
8 HEPG20.31--
9 --VEGFR-20.22
11 HEPG20.33--
12 HEPG20.33EGFR/VEGFR-2-
15 HEPG20.44--
Erlotinib (Control) HEPG210.6EGFR0.20
Sorafenib (Control) --VEGFR-2-

Table 3: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases and Cancer Cell Lines. [11][12]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)HEL Cell Line IC50 (µM)K562 Cell Line IC50 (µM)
3f 3.42.23.5--
11b ---0.350.37
Ruxolitinib (Control) -----

Mandatory Visualization

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Pyrazole_VEGFR Pyrazole Derivative Pyrazole_VEGFR->VEGFR2

Caption: Inhibition of the VEGFR signaling pathway by a pyrazole derivative.

G cluster_1 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation, Survival ERK->Proliferation Pyrazole_FGFR Pyrazole Derivative Pyrazole_FGFR->FGFR

Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.

G cluster_2 JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pyrazole_JAK Pyrazole Derivative Pyrazole_JAK->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

G cluster_workflow Experimental Workflow for Screening Pyrazole Derivatives Start Synthesized Pyrazole Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., VEGFR, FGFR, JAK) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Potent Inhibitors Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Active Compounds In_Vivo In Vivo Xenograft Model Apoptosis_Assay->In_Vivo Apoptosis Inducers Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound Efficacious in Vivo

Caption: A systematic workflow for the evaluation of novel kinase inhibitors.[1]

G cluster_logic Logical Progression of Drug Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Synthesis of Pyrazoles) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical relationship of the drug development process.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a novel pyrazole derivative against a specific protein kinase.[15][16][17]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, FGFR-2, JAK-2)

  • Specific peptide substrate for the kinase

  • Test pyrazole compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add the kinase and its specific peptide substrate diluted in kinase assay buffer.

    • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • Cancer cell line of interest (e.g., K562, A549, HEPG2)

  • Complete cell culture medium

  • Test pyrazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate, shaking, in the dark until the crystals are fully dissolved.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[19]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 or IC50 value.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

Materials:

  • Cancer cell line of interest

  • Test pyrazole compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (containing HEPES, NaCl, and CaCl2)[23]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the test pyrazole compound and a vehicle control for a predetermined time.

  • Cell Harvesting:

    • For adherent cells, collect the supernatant (containing floating cells) and then detach the adherent cells using trypsin.[22]

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[22]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.[23]

    • Add Annexin V-FITC and PI to the cell suspension.[22][23]

    • Incubate for 15-20 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each sample.[23]

    • Analyze the samples on a flow cytometer without delay.[22][25]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

References

Troubleshooting & Optimization

optimizing reaction conditions for Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knorr pyrazole synthesis.

Troubleshooting Guide

Low or No Product Yield

Question: I am getting a low yield or no desired pyrazole product. What are the potential causes and how can I address them?

Answer: Low or no product yield in a Knorr pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The reaction often requires specific temperatures and reaction times to proceed to completion. Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures might cause degradation of starting materials or the product.[1]

    • Recommendation: Carefully monitor and control the reaction temperature. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]

  • Poorly Reactive Starting Materials: The electronic and steric properties of the 1,3-dicarbonyl compound and the hydrazine derivative significantly influence reactivity.[4]

    • Recommendation: For less reactive substrates, consider using a more reactive derivative if possible, or adjust the reaction conditions to be more forcing (e.g., higher temperature, stronger acid catalyst).

  • Inappropriate Catalyst: The Knorr synthesis is typically acid-catalyzed.[3][4][5] The choice and amount of catalyst are crucial.

    • Recommendation: Glacial acetic acid is commonly used as both a solvent and a catalyst.[2][3][4] If the reaction is not proceeding, ensure an adequate amount of acid catalyst is present. However, be aware that excessively acidic conditions can sometimes lead to side reactions.[1]

  • Issues with Starting Materials: Ensure the purity and integrity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can be sensitive and may degrade over time.

    • Recommendation: Use freshly opened or properly stored reagents. Verify the purity of your starting materials through appropriate analytical techniques.

  • Work-up and Purification Losses: The desired product might be lost during the work-up or purification steps. Some pyrazoles can be highly soluble in the recrystallization solvent, leading to low recovery.[6]

    • Recommendation: Optimize the crystallization and purification procedures. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.[7] Diethyl ether is often used to induce precipitation.[3][7] Column chromatography is another option for purification.[4]

Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of two regioisomeric pyrazole products is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The regioselectivity is determined by which of the two carbonyl groups the substituted hydrazine attacks first.

  • Steric and Electronic Effects: The initial nucleophilic attack is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[4] Generally, the less sterically hindered and more electrophilic carbonyl carbon is attacked preferentially.

  • Reaction Conditions (pH): The pH of the reaction medium can significantly impact regioselectivity.[4]

    • Recommendation: A systematic study of the reaction at different pH values may be necessary to optimize for the desired regioisomer. Acidic conditions are known to facilitate both the initial imine formation and the subsequent cyclization.[8]

Reaction Mixture Discoloration and Impurities

Question: The reaction mixture has turned a dark yellow or red color, and I'm observing many impurities. What is causing this and how can I obtain a cleaner product?

Answer: Discoloration and the formation of impurities are often associated with the stability of the hydrazine reagent and potential side reactions.[9]

  • Hydrazine Stability: Hydrazine and its derivatives can be unstable and prone to oxidation, leading to colored byproducts.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions.[9] Using high-purity, fresh hydrazine is also recommended.

  • Side Reactions: At elevated temperatures or under strongly acidic conditions, side reactions such as polymerization or degradation of starting materials can occur, leading to a complex mixture.[1]

    • Recommendation: Consider running the reaction at a lower temperature for a longer duration.[9] If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[9]

  • Purification: If impurities are formed, a robust purification strategy is necessary.

    • Recommendation: Recrystallization is a common method for purifying the pyrazole product.[7] If recrystallization is insufficient, column chromatography on silica gel can be effective for removing colored impurities.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][4][5] The mechanism involves:

  • Condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[2][4]

  • Intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group.[4]

  • Dehydration of the cyclic intermediate to yield the stable, aromatic pyrazole ring.[3][4]

Q2: What are the typical solvents and catalysts used?

A2: Common solvents include ethanol, 1-propanol, and glacial acetic acid.[2][3][4] Glacial acetic acid can also serve as the acid catalyst.[2][3][4] In some cases, the reaction can be run neat (without a solvent) by simply heating the reactants.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[2][3][4] By spotting the reaction mixture alongside the starting 1,3-dicarbonyl compound, you can observe the consumption of the starting material and the formation of the product spot.

Q4: What safety precautions should I take when handling hydrazine and its derivatives?

A4: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[2][4]

Data Presentation

Table 1: Summary of Reaction Conditions for Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazineNoneNone135-1451Good
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial Acetic Acid~1001High
AcetylacetonePeptide-hydrazide6 M GdmClVaried (pH dependent)252Variable
Ethyl acetoacetatePhenylhydrazine HClEtOH/AcOHAcetic Acid234-

Note: Yields are often substrate-dependent and the conditions listed are starting points for optimization.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [7]

  • Reactant Addition: In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). This addition can be exothermic.[4][7]

  • Heating: Assemble a reflux condenser and heat the mixture for 1 hour at 135–145 °C.[7]

  • Isolation: After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.[7]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously until the crude pyrazolone product crystallizes.[7]

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.[7] The crude product can be recrystallized from ethanol.[7]

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [2]

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[2]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]

  • Monitoring: Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[2]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2]

  • Isolation: Filter the mixture with a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2]

Visualizations

Knorr_Pyrazole_Synthesis_Mechanism Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow Start Start Setup Reaction Setup: Combine 1,3-dicarbonyl, solvent, and catalyst Start->Setup Add_Hydrazine Add Hydrazine Derivative Setup->Add_Hydrazine Heat_React Heat and Stir (e.g., 100°C - Reflux) Add_Hydrazine->Heat_React Monitor Monitor by TLC Heat_React->Monitor Monitor->Heat_React Incomplete Workup Work-up: Cool, add water/anti-solvent Monitor->Workup Reaction Complete Isolate Isolate Crude Product (Filtration) Workup->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify End Pure Pyrazole Purify->End

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Knorr_Synthesis Start Low/No Yield? Check_Conditions Check Reaction Conditions (Temp, Time) Start->Check_Conditions Yes Check_Reagents Verify Reagent Purity Start->Check_Reagents Conditions OK Check_Catalyst Optimize Catalyst Start->Check_Catalyst Reagents OK Check_Workup Review Work-up/ Purification Start->Check_Workup Catalyst OK Optimize_Conditions Action: Increase Temp/Time Check_Conditions->Optimize_Conditions Use_Fresh_Reagents Action: Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Adjust_Catalyst Action: Adjust Catalyst Amount Check_Catalyst->Adjust_Catalyst Optimize_Purification Action: Optimize Purification Check_Workup->Optimize_Purification Success Improved Yield Optimize_Conditions->Success Use_Fresh_Reagents->Success Adjust_Catalyst->Success Optimize_Purification->Success

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reacting a methyl or ethyl pyrazole-3-carboxylate with hydrazine hydrate.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation of the pyrazole ester or hydrazine hydrate. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical protocol involves refluxing for several hours. 2. Verify starting material quality: Use freshly distilled or commercially available high-purity starting materials. Ensure hydrazine hydrate is stored properly to prevent decomposition. 3. Solvent selection: Ethanol or methanol are commonly used and effective solvents. Ensure the solvent is anhydrous if moisture is a concern.
Formation of Multiple Products (Visible on TLC) 1. Side reactions: Competing reactions can lead to the formation of byproducts. 2. Presence of regioisomers: If the starting pyrazole ester is a mixture of regioisomers, the final product will also be a mixture.1. Control reaction temperature: Running the reaction at a lower temperature may help to minimize the formation of side products, although this may require a longer reaction time. 2. Purification: Utilize column chromatography (silica gel) with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the desired product from byproducts. Recrystallization from a suitable solvent like ethanol can also be effective.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is inherently an oil: While this compound is typically a solid, impurities can lower its melting point.1. Thorough purification: Ensure all solvent is removed under reduced pressure. If impurities are suspected, purify by column chromatography before attempting crystallization. 2. Induce crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution to a lower temperature.
Discolored Product (Yellow or Brown) 1. Impurities in hydrazine: Commercial hydrazine can contain colored impurities. 2. Decomposition: The product or starting materials may be degrading due to excessive heat or prolonged reaction times.1. Use high-purity hydrazine: Use freshly opened or purified hydrazine hydrate. 2. Minimize heat exposure: Use the minimum necessary temperature and time for the reaction. Purification by recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 1-methyl-1H-pyrazole-3-carboxylate, with hydrazine hydrate in a suitable solvent like ethanol or methanol.

Q2: What are the typical reaction conditions for the hydrazinolysis of ethyl 1-methyl-1H-pyrazole-3-carboxylate?

While specific conditions can vary, a general procedure involves refluxing a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate with an excess of hydrazine hydrate in ethanol for several hours. Monitoring the reaction by TLC is recommended to determine completion.

Q3: I am having trouble with the direct conversion of the ethyl ester to the carbohydrazide. Are there alternative routes?

Yes, if the direct hydrazinolysis is problematic, an alternative two-step process can be employed. First, the ethyl 1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to 1-methyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which readily reacts with hydrazine to yield the desired carbohydrazide.

Side Reactions and Byproducts

Q4: What are the potential side reactions when synthesizing this compound?

Common side reactions are often related to the reactivity of hydrazine and the stability of the pyrazole ring under the reaction conditions. These can include:

  • Incomplete reaction: Leaving unreacted starting ester in the final product.

  • Formation of regioisomers: If the synthesis of the starting pyrazole ester is not regioselective, you may carry over a mixture of 1-methyl-1H-pyrazole-3-carboxylate and 1-methyl-1H-pyrazole-5-carboxylate, leading to a mixture of carbohydrazide isomers.

  • Ring opening: Under harsh conditions (e.g., strong base or high temperatures for extended periods), the pyrazole ring could potentially open, though this is less common under standard hydrazinolysis conditions.

  • Formation of di-acylated hydrazine: Although less common with carbohydrazide formation, it is possible for a molecule of hydrazine to react with two molecules of the ester.

Q5: How can I identify common byproducts?

A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): To quickly assess the purity of the reaction mixture and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and any isolated byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

Purification and Characterization

Q6: What are the recommended methods for purifying this compound?

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. Ethanol is a commonly used solvent for recrystallization.

  • Column Chromatography: If recrystallization is ineffective or if there are multiple byproducts, silica gel column chromatography using a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended.

Q7: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

While the exact chemical shifts can vary slightly depending on the solvent and instrument, the following are approximate expected values:

¹H NMR Approximate δ (ppm) Multiplicity Assignment
Pyrazole-H4~6.5dCH
Pyrazole-H5~7.5dCH
N-CH₃~3.9sCH₃
NH₂~4.4br sNH₂
NH~9.2br sNH
¹³C NMR Approximate δ (ppm) Assignment
C=O~160Carbonyl
C3~145Pyrazole C
C5~130Pyrazole C
C4~107Pyrazole C
N-CH₃~39Methyl

Note: d = doublet, s = singlet, br s = broad singlet.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 1-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Ester Ethyl 1-methyl-1H- pyrazole-3-carboxylate Reaction Hydrazinolysis in Ethanol (Reflux) Start_Ester->Reaction Start_Hydrazine Hydrazine Hydrate Start_Hydrazine->Reaction Workup Cooling / Solvent Removal Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product 1-methyl-1H-pyrazole- 3-carbohydrazide Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Synthesis Check_TLC Monitor by TLC Start->Check_TLC Reaction_Complete Reaction Complete? Check_TLC->Reaction_Complete Workup Work-up and Purify Reaction_Complete->Workup Yes Optimize_Conditions Action: Optimize Conditions (Time, Temp) Reaction_Complete->Optimize_Conditions No Pure_Product Obtain Pure Product Workup->Pure_Product Successful Low_Yield Issue: Low Yield Workup->Low_Yield Unsuccessful Multiple_Spots Issue: Multiple Spots Workup->Multiple_Spots Impure Low_Yield->Optimize_Conditions Purify_Further Action: Column Chromatography Multiple_Spots->Purify_Further Optimize_Conditions->Check_TLC Purify_Further->Pure_Product

Caption: Troubleshooting logic for the synthesis of this compound.

how to prevent regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control so critical?

A: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr synthesis of pyrazoles?

A: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] When the dicarbonyl is unsymmetrical, the regiochemical outcome is governed by a sensitive interplay of several factors:[2][5][6]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[3][6]

  • Electronic Effects: The electronic nature of the substituents is a key driver. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][6]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][3] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and influencing which nitrogen atom initiates the attack.[1][6]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[1] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol.[6][7]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomers formed.[1][6]

Q3: I have already synthesized a mixture of regioisomers. What is the best approach to separate them?

A: If a mixture of pyrazole regioisomers has already been formed, the primary method for separation is chromatography.

  • Analytical Assessment (TLC): First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

  • Preparative Separation (Column Chromatography): Once an optimal solvent system is identified, use flash column chromatography on silica gel to separate the mixture on a preparative scale. Carefully collect the fractions and analyze them by TLC to pool the pure fractions of each regioisomer.[1]

Troubleshooting Guides

Issue 1: My Knorr synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

If your standard Knorr condensation (e.g., in ethanol) is unselective, consider the following modifications to favor the formation of a single isomer.

  • Troubleshooting Action 1: Change the Solvent. This is often the most effective and simplest modification. Switch from standard alcohols like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity, often favoring the isomer resulting from the initial attack of the hydrazine's NH₂ group at the more electrophilic or less hindered carbonyl carbon.[7]

  • Troubleshooting Action 2: Adjust the pH. The reaction's regioselectivity is often pH-dependent.[5] Try running the reaction under acidic conditions (e.g., using acetic acid as a solvent or co-solvent) or basic conditions to see if it favors one isomer. Acid catalysis can influence the rate of pyrazole formation and subsequent side reactions.[8]

  • Troubleshooting Action 3: Modify the Temperature. Lowering the reaction temperature may favor the kinetically controlled product, while raising it may favor the thermodynamically more stable product. Experiment with running the reaction at 0 °C, room temperature, and reflux to determine the effect on the isomer ratio.

Issue 2: I need absolute regiocontrol. Are there alternatives to the Knorr synthesis from 1,3-diketones?

Yes, when the Knorr synthesis fails to provide adequate selectivity, several alternative strategies can provide a single, predictable regioisomer.

  • Strategy 1: Synthesis from α,β-Unsaturated Carbonyls (e.g., Chalcones). The reaction of α,β-unsaturated ketones or aldehydes with substituted hydrazines is a powerful method.[4][9] The reaction typically proceeds via a Michael addition followed by cyclization and dehydration (or oxidation of an intermediate pyrazoline) to yield a single pyrazole regioisomer.[10][11]

  • Strategy 2: Use of 1,3-Dicarbonyl Surrogates. Instead of a symmetrical diketone, use a precursor where the two electrophilic centers have highly differentiated reactivity. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position.[1]

  • Strategy 3: 1,3-Dipolar Cycloaddition. This method offers excellent regiocontrol. A 1,3-dipole, such as a nitrilimine generated in situ from an N-arylhydrazone, can react with an alkyne or a surrogate.[4][12] The regioselectivity is governed by the electronic properties of the dipole and the dipolarophile.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Substituted Hydrazines

This table summarizes the profound effect of solvent choice on the ratio of regioisomers formed. Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group of the diketone, while Regioisomer B has the N-substituent adjacent to the R² group.

EntryHydrazineSolventRatio (A:B)Total Yield (%)Reference(s)
1CH₃CF₃MethylhydrazineEthanol50:5085[7]
2CH₃CF₃MethylhydrazineTFE 95:5 90[7]
3CH₃CF₃MethylhydrazineHFIP >99:1 92[7]
4PhCF₃MethylhydrazineEthanol45:5588[7]
5PhCF₃MethylhydrazineTFE 94:6 91[7]
6PhCF₃PhenylhydrazineEthanol52:4880[3]
7PhCF₃PhenylhydrazineTFE 90:10 85[3]

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Protocol 1: Highly Regioselective Knorr Synthesis Using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of N-substituted pyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.[1][7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE (approx. 0.2-0.5 M concentration).

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis from an α,β-Unsaturated Ketone (Chalcone)

This protocol provides a method for the synthesis of 1,3,5-triarylpyrazoles from a chalcone and a hydrazine under microwave irradiation.[6]

Materials:

  • α,β-Unsaturated ketone (chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the chalcone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-20 minutes. (Note: Conditions must be optimized for specific substrates).

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Protocol 3: Regioselective 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[12]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Potassium tert-butoxide (2.5 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine

Procedure:

  • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Knorr_Regioisomers reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine mid1 reactants->mid1 intermediate_A Hydrazone Intermediate A product_A Regioisomer A intermediate_A->product_A Cyclization -H₂O intermediate_B Hydrazone Intermediate B product_B Regioisomer B intermediate_B->product_B Cyclization -H₂O mid1->intermediate_A  Pathway A (Attack at C1) mid1->intermediate_B  Pathway B (Attack at C3) mid2

Caption: Competing pathways in Knorr synthesis leading to two possible regioisomers.

Synthetic_Strategy_Decision_Tree start Goal: Synthesize a Regiopure Pyrazole q_knorr Is moderate to high regioselectivity acceptable with optimization? start->q_knorr knorr_path Use Knorr Synthesis q_knorr->knorr_path Yes q_absolute Is absolute regiocontrol required? q_knorr->q_absolute No optimize_knorr Optimize Knorr: - Use Fluorinated Solvents (TFE, HFIP) - Adjust pH - Vary Temperature knorr_path->optimize_knorr alt_methods Use Alternative Methods q_absolute->alt_methods Yes method1 Synthesis from α,β-Unsaturated Ketones alt_methods->method1 method2 1,3-Dipolar Cycloaddition alt_methods->method2 method3 Use Differentiated 1,3-Dicarbonyl Surrogates alt_methods->method3 Experimental_Workflow start Start: Unselective Knorr Reaction step1 Step 1: Solvent Screening (Ethanol vs. TFE vs. HFIP) start->step1 check1 Is Regioisomeric Ratio > 95:5? step1->check1 step2 Step 2: pH Optimization (Acidic vs. Neutral vs. Basic) check1->step2 No end End: Optimized Regioselective Protocol check1->end Yes check2 Is Ratio Improved? step2->check2 check2->step1 Yes, Re-screen Solvents step3 Step 3: Consider Alternative Method (e.g., from Chalcone) check2->step3 No step3->end

References

troubleshooting low yield in pyrazole carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carbohydrazide. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carbohydrazide synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole carbohydrazide synthesis can be attributed to several factors, ranging from the choice of starting materials to suboptimal reaction conditions. A primary challenge is that the direct synthesis from 5-benzamidopyrazole-4-carboxylic acid ethyl esters and hydrazine hydrate is often unsuccessful.[1][2] Key areas to investigate include:

  • Inappropriate Starting Material: The use of ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate with hydrazine hydrate may lead to the formation of a 5-amino derivative as a side product, where the benzoyl group is lost, rather than the desired carbohydrazide.[1]

  • Side Reactions: The formation of isomeric impurities is a known issue. For instance, intramolecular benzoyl migration can lead to the formation of 5-aminopyrazole-4-(N-benzoyl)hydrazides.[1][2]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to non-optimal conditions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[3]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the molar ratio of reactants play a critical role. For example, reacting 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester with a 1:5 molar ratio of hydrazine hydrate in ethanol for 15 hours at reflux showed no transformation of the ester.[1]

Q2: I am observing the formation of an unexpected isomer. How can I identify and minimize it?

A2: A common isomeric impurity in the synthesis of 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide is the corresponding 5-aminopyrazole-4-(N-benzoyl)hydrazide.[1] This occurs due to an intramolecular benzoyl migration.

Identification: The two isomers can be distinguished by their spectral data. For example, in ¹H NMR, the hydrazide amino group protons of the desired product appear at a different chemical shift (e.g., δ 4.39) compared to the amino group on the pyrazole nucleus of the isomeric impurity (e.g., δ 6.40).[1]

Minimization: The formation of this isomer is inherent to the molecular structure. However, optimizing the reaction conditions, such as reaction time and temperature, may help to favor the formation of the desired product. A successful reported method to achieve high yields (70-90%) of the desired carbohydrazide involves using 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives as starting material instead of the corresponding ethyl ester.[1][2]

Q3: What is the recommended synthetic route to achieve a high yield of pyrazole carbohydrazide?

A3: Based on reported findings, the direct hydrazinolysis of 5-benzamidopyrazole-4-carboxylic acid ethyl esters is often problematic.[1] A more reliable and high-yielding method involves a two-step process:

  • Synthesis of Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one: Start with the corresponding 5-benzamidopyrazole-4-carboxylic acid.

  • Reaction with Hydrazine Hydrate: React the resulting pyrazolo-oxazinone derivative with hydrazine hydrate. This method has been reported to produce 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives in 70–90% yields.[1][2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues in your pyrazole carbohydrazide synthesis.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_route Evaluate Synthetic Route check_purity->check_route Pure ester_route Using Ethyl Ester Starting Material? check_route->ester_route optimize_conditions Optimize Reaction Conditions analyze_side_products Analyze Side Products optimize_conditions->analyze_side_products purification Review Purification Technique analyze_side_products->purification success Improved Yield purification->success ester_route->optimize_conditions No oxazinone_route Consider Oxazinone Route ester_route->oxazinone_route Yes oxazinone_route->success

Caption: A logical workflow for troubleshooting low yield in pyrazole carbohydrazide synthesis.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide
Starting MaterialReagentSolventReaction ConditionsYieldReference
1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl esterHydrazine HydrateEthanolReflux, 15 hoursNo reaction[1]
1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl esterHydrazine HydrateNeatReflux, 5 hoursForms 5-amino derivative[1]
1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-oneHydrazine HydrateEthanolReflux, 2 hours75%[1]

Experimental Protocols

High-Yield Synthesis of 1-R-5-(substituted)benzamidopyrazole-4-carbohydrazides

This protocol is adapted from a successful reported synthesis.[1]

Starting Material: 1-R-6-(substituted)phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative.

Procedure:

  • Dissolve the pyrazolo-oxazinone derivative (6 mmol) in absolute ethanol (40 ml).

  • Add hydrazine hydrate (99% solution, 0.3 ml, 6 mmol).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress using TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Dry the product under vacuum.

Diagram: Experimental Workflow for High-Yield Synthesis

ExperimentalWorkflow start Start dissolve Dissolve Pyrazolo-oxazinone in Absolute Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end Final Product dry->end

Caption: Experimental workflow for the high-yield synthesis of pyrazole carbohydrazide.

References

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole derivatives?

A1: The primary methods for purifying pyrazole derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the physical properties of the compound (solid or oil), the nature of the impurities, and the required purity level. For solid compounds, recrystallization is often the first choice due to its simplicity and scalability.[2] Column chromatography is a more versatile technique for separating compounds with similar polarities, including regioisomers, and for purifying oils.[1][3]

Q2: My pyrazole synthesis reaction mixture is a dark color. How can I remove colored impurities?

A2: Colored impurities are common in pyrazole synthesis, often arising from side reactions involving the hydrazine starting material.[1] During recrystallization, these can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use activated charcoal judiciously as it can also adsorb the desired product, potentially reducing the yield.

Q3: How can I remove residual hydrazine from my pyrazole product?

A3: Residual hydrazine hydrate is a common impurity that can be challenging to remove. One effective method is azeotropic distillation with a solvent like xylene.[4] The xylene-hydrazine azeotrope evaporates, removing the hydrazine from the product.[4] Another approach is to perform an acidic wash during workup to convert the basic hydrazine into a water-soluble salt, which can then be removed in the aqueous phase.

Q4: My purified pyrazole derivative is unstable and decomposes over time. What are the best storage practices?

A4: Some pyrazole derivatives, particularly pyrazolines, can be susceptible to oxidation, which may cause them to turn brown.[5] To prevent degradation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[5] Protecting the compound from light and heat by storing it in a dark, cold place (0-8 °C) can also significantly improve its stability.[5]

Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: My pyrazole derivative is "oiling out" instead of crystallizing.

  • Symptom: The compound precipitates from the solution as a liquid instead of forming solid crystals.

  • Cause: This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[2]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to induce crystallization.[2]

    • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[2]

    • Seed Crystals: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[2]

Issue 2: The recrystallization yield is very low.

  • Symptom: Only a small amount of purified product is recovered.

  • Cause: This can be due to using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[2]

    • Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation.[2]

    • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.

Column Chromatography Troubleshooting

Issue 3: I am unable to separate regioisomers of my pyrazole derivative.

  • Symptom: Two or more spots with very close Rf values are observed on TLC, and column chromatography does not provide baseline separation.

  • Cause: Regioisomers often have very similar polarities, making them difficult to separate on standard silica gel.[1]

  • Solutions:

    • Optimize Eluent System: Carefully screen different solvent systems. A less polar solvent system may improve separation.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reversed-phase silica gel.[1]

    • Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation method.[1][6]

Issue 4: My pyrazole derivative is streaking on the TLC plate and eluting slowly from the column.

  • Symptom: The compound appears as a long streak on the TLC plate instead of a compact spot.

  • Cause: This is often due to the basic nature of the pyrazole ring interacting strongly with the acidic silica gel.

  • Solutions:

    • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7]

    • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[7]

Data Presentation

Table 1: Common Solvents for Pyrazole Derivative Recrystallization

Solvent/Solvent SystemPolarityComments
Ethanol, Methanol, IsopropanolProtic, PolarGood general-purpose solvents for many pyrazole derivatives.[2]
WaterProtic, Very PolarUseful for more polar pyrazoles; often used as an anti-solvent.[2]
Ethyl Acetate/HexaneAprotic, Mid-PolarityA common mixed solvent system that offers good solubility control.[2]
Acetone/HexaneAprotic, Mid-PolarityAnother effective mixed solvent system.[2]
Cyclohexane, Petroleum EtherAprotic, Non-PolarSuitable for less polar pyrazole derivatives.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a standard method for purifying solid pyrazole derivatives.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves.[2] Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal.

  • Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent in which it is readily soluble.[2]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid. The anti-solvent should be miscible with the "good" solvent.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Troubleshooting_Crystallization start Start: Crude Pyrazole Derivative dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystals form? cool->crystals collect Collect and dry crystals crystals->collect Yes oiling_out Oiling out occurs crystals->oiling_out No, oils out no_crystals No crystals form crystals->no_crystals No, remains dissolved end End: Purified Product collect->end troubleshoot_oil Troubleshoot Oiling Out: - Add more 'good' solvent - Cool slower - Change solvent system - Use seed crystal oiling_out->troubleshoot_oil troubleshoot_oil->dissolve troubleshoot_no_crystals Troubleshoot No Crystals: - Scratch inner flask surface - Add seed crystal - Concentrate solution - Cool in ice bath no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool

Caption: Troubleshooting workflow for pyrazole derivative crystallization.

Purification_Strategy start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) purity_check1 Check Purity (TLC, NMR) recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR) column->purity_check2 purity_check1->column Not Pure pure_product Pure Product purity_check1->pure_product Pure purity_check2->column Not Pure (Optimize conditions) purity_check2->pure_product Pure

Caption: General purification strategy for pyrazole derivatives.

References

stability issues of 1-methyl-1H-pyrazole-3-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-1H-pyrazole-3-carbohydrazide in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Temperature: Higher temperatures typically accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.[1][2]

  • Presence of Oxidizing Agents: Although the pyrazole ring is relatively stable, strong oxidizing agents may cause degradation.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may participate in hydrolysis reactions.

Q2: I am observing a loss of potency of my this compound solution over time. What could be the cause?

A2: A loss of potency is likely due to chemical degradation. The most probable cause is hydrolysis of the carbohydrazide moiety, especially if the solution is aqueous and not at a neutral pH. To confirm this, you can perform a forced degradation study under acidic, basic, and neutral conditions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions of this compound should be:

  • Stored at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Prepared in a suitable, dry, aprotic solvent if long-term storage in solution is required. If an aqueous solution is necessary, it is best to prepare it fresh before use.

  • Buffered to a neutral pH if an aqueous solution must be stored for a short period.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure, the primary degradation product from hydrolysis would be 1-methyl-1H-pyrazole-3-carboxylic acid and hydrazine.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Solution
  • Symptom: A solid precipitate forms in your solution of this compound.

  • Possible Cause 1: Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, consider using a different solvent or a co-solvent system. The solubility of pyrazole derivatives is influenced by the nature of their substituents.[3][4]

  • Possible Cause 2: Degradation: A degradation product with lower solubility than the parent compound may be forming and precipitating.

    • Solution: Analyze the precipitate to identify its chemical structure. This can help in identifying the degradation pathway. Consider the stability recommendations regarding pH, temperature, and light to minimize degradation.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You are observing high variability in the results of your biological assays using solutions of this compound.

  • Possible Cause: Solution Instability: The compound may be degrading in the assay medium over the time course of the experiment.

    • Solution: Prepare fresh solutions immediately before each experiment. If the assay involves prolonged incubation, assess the stability of the compound under the specific assay conditions (e.g., temperature, pH of the medium). It may be necessary to add the compound at the last possible moment.

Data on Solution Stability

The following tables provide hypothetical stability data for this compound under various conditions to illustrate potential degradation trends.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 25°C.

pH% Remaining after 24 hours% Remaining after 72 hours
3.085.2%65.7%
5.095.1%88.3%
7.099.5%98.1%
9.092.4%80.5%

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 7.0 aqueous buffer).

Temperature% Remaining after 7 days
4°C97.2%
25°C90.5%
40°C75.8%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to a light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark.

3. Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of the remaining parent compound and to detect the formation of degradation products.

Protocol 2: HPLC Method for Stability Testing

This is a general HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Dilute photo Photodegradation (Light Exposure) stock->photo Dilute hplc HPLC Analysis acid->hplc Sample base->hplc Sample oxidation->hplc Sample photo->hplc Sample data Data Interpretation (% Degradation, Degradants) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway parent This compound acid_product 1-methyl-1H-pyrazole-3-carboxylic acid + Hydrazine parent->acid_product Hydrolysis (Acid or Base)

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method is a two-step process. The first step involves the synthesis of an alkyl 1-methyl-1H-pyrazole-3-carboxylate, typically the ethyl or methyl ester. This is followed by the hydrazinolysis of the ester with hydrazine hydrate to yield the desired this compound.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can arise from both stages of the synthesis. Key impurities to monitor include:

  • Unreacted Starting Materials: Residual ethyl 1-methyl-1H-pyrazole-3-carboxylate or 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Isomeric Impurities: Formation of the regioisomeric 1-methyl-1H-pyrazole-5-carbohydrazide is possible if the pyrazole ring synthesis is not regioselective.

  • Over-reaction Product: Formation of 1,2-di(1-methyl-1H-pyrazole-3-carbonyl)hydrazine, where two molecules of the ester react with one molecule of hydrazine.

  • Byproducts from Starting Materials: Impurities present in the initial pyrazole or hydrazine starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the reaction progress. A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting ester from the more polar carbohydrazide product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is the most common method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If significant impurities remain, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction: The reaction of the ester with hydrazine hydrate may not have gone to completion.- Increase the reaction time and/or temperature. Refluxing in ethanol for several hours is a common procedure. - Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents).
Product loss during work-up: The product may be partially soluble in the work-up solvents.- Ensure the reaction mixture is sufficiently cooled before filtering the precipitated product. - If the product is in the filtrate, concentrate the solution and attempt to precipitate the product by adding a non-polar solvent or by further cooling.
Degradation of starting material or product: The ester or hydrazide may be unstable under the reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Avoid excessively high temperatures or prolonged reaction times if degradation is suspected.
Issue 2: Presence of Impurities in the Final Product
Impurity Detected Identification Method Suggested Remediation
Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Starting Material) HPLC, GC-MS, 1H NMR (presence of ethyl group signals)- Extend the reaction time or increase the amount of hydrazine hydrate. - Purify the product by recrystallization; the ester is typically more soluble in common organic solvents than the hydrazide.
1-methyl-1H-pyrazole-3-carboxylic acid HPLC, 1H NMR (presence of a broad carboxylic acid proton signal)- This impurity arises from the hydrolysis of the starting ester. Ensure anhydrous conditions are maintained during the esterification step. - Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove the acidic impurity.
1,2-di(1-methyl-1H-pyrazole-3-carbonyl)hydrazine HPLC, Mass Spectrometry (molecular weight corresponding to the di-acylated product)- Use a larger excess of hydrazine hydrate to favor the formation of the mon-acylated product. - This byproduct is often less soluble than the desired product and may be removed by fractional crystallization.
Isomeric Pyrazole (e.g., 1-methyl-1H-pyrazole-5-carbohydrazide) HPLC, 1H and 13C NMR (different chemical shifts for pyrazole ring protons and carbons)- This impurity originates from the synthesis of the pyrazole ring. Optimize the regioselectivity of the initial pyrazole synthesis. - Separation of regioisomers can be challenging and may require careful column chromatography.

Experimental Protocols

Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This procedure is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Esterification of 1-methyl-1H-pyrazole-3-carboxylic acid:

    • To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate. The product can be purified by vacuum distillation or column chromatography if necessary.

Synthesis of this compound
  • Hydrazinolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate:

    • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (5-10 volumes).

    • Add hydrazine hydrate (3-5 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate as a white solid.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Visualizations

Synthesis_Pathway A 1-methyl-1H-pyrazole- 3-carboxylic acid B Ethyl 1-methyl-1H-pyrazole- 3-carboxylate A->B Ethanol, H₂SO₄ (cat.) C 1-methyl-1H-pyrazole- 3-carbohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_impurities Common Impurities start Synthesis Complete check_purity Analyze Product Purity (TLC, HPLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No impurity1 Unreacted Starting Material troubleshoot->impurity1 Characterize by NMR, MS impurity2 Isomeric Impurity troubleshoot->impurity2 Characterize by NMR, HPLC impurity3 Di-acylated Hydrazine troubleshoot->impurity3 Characterize by MS, HPLC action1 Re-run reaction with longer time or more reagent. Recrystallize. impurity1->action1 Action action2 Optimize initial pyrazole synthesis for regioselectivity. Purify by chromatography. impurity2->action2 Action action3 Use larger excess of hydrazine hydrate. Fractional crystallization. impurity3->action3 Action

Caption: Troubleshooting workflow for impurity identification and resolution.

improving the regioselectivity of pyrazole formation with fluorinated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of fluorinated alcohols to improve the regioselectivity of pyrazole formation from 1,3-dicarbonyl compounds and monosubstituted hydrazines.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?

The primary challenge is controlling regioselectivity. The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of a mixture of two pyrazole regioisomers, which are often difficult to separate.[1][2][3] In conventional solvents like ethanol, this reaction often results in poor regioselectivity or yields the undesired 5-fluoroalkyl pyrazole as the major product.[1]

Q2: How do fluorinated alcohols improve the regioselectivity of pyrazole formation?

Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents dramatically increases the regioselectivity of the condensation reaction.[1][2] These solvents are non-nucleophilic and enhance the electrophilic character of the carbonyl group attached to the electron-withdrawing group (e.g., a trifluoromethyl group). This directs the initial attack of the more nucleophilic nitrogen of the hydrazine, leading to a higher proportion of the desired pyrazole isomer.[1] HFIP, in particular, has been shown to provide excellent regioselectivity, often yielding the desired product almost exclusively.[1]

Q3: What is the proposed mechanism for improved regioselectivity in fluorinated alcohols?

The proposed mechanism suggests that in fluorinated alcohols, the reaction proceeds through a specific pathway that favors the formation of one regioisomer. The fluorinated solvent activates the carbonyl group adjacent to the electron-withdrawing substituent (e.g., CF₃). The more nucleophilic nitrogen atom of the monosubstituted hydrazine then preferentially attacks this activated carbonyl. This is followed by cyclization and dehydration to yield the major pyrazole product.[1][4] In contrast, traditional solvents like ethanol can compete with the hydrazine as a nucleophile, leading to lower regioselectivity.[1]

Q4: Can I use alternative methods if fluorinated alcohols do not provide sufficient regioselectivity?

Yes, several other methods exist for the regioselective synthesis of pyrazoles. These include:

  • Using 1,3-dicarbonyl surrogates like β-enaminones or acetylenic ketones to direct the initial nucleophilic attack.[5]

  • 1,3-Dipolar Cycloaddition , which involves reacting a diazo compound with an alkyne or alkene, offering excellent control over regioselectivity.[5]

  • Multicomponent reactions that combine three or more reactants in a single step.[5]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers, even in TFE.

  • Problem: The regioselectivity of the reaction is insufficient. While TFE improves selectivity compared to ethanol, it may not be sufficient for all substrates.

  • Solution 1: Switch to a more effective solvent. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a stronger hydrogen bond donor and has been shown to provide higher regioselectivity than TFE in many cases.[1] Compare the ratios in Table 1 for your specific substrate type.

  • Solution 2: Analyze Substrate Electronics. The electronic properties of the substituents on your 1,3-dicarbonyl compound play a crucial role. A less-defined electronic difference between the two carbonyl groups can lead to lower selectivity. If possible, modifying the substituents to enhance this difference could improve the outcome.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current conditions.[5]

  • Solution 1: Re-evaluate the nucleophilicity of the hydrazine. With phenylhydrazine, the NH₂ group is the more nucleophilic nitrogen. With methylhydrazine, the substituted nitrogen is less nucleophilic.[1] The use of fluorinated alcohols generally directs the reaction to yield 5-aryl/alkyl-3-fluoroalkyl pyrazoles as the major product.[1] Ensure this aligns with your desired product structure.

  • Solution 2: Lower the reaction temperature. Running the reaction at a lower temperature may enhance the kinetic control of the reaction, potentially favoring the desired isomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: Pyrazole regioisomers can be difficult to separate due to their similar physical properties.

  • Solution: Chromatographic Separation.

    • TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomers.[5]

    • Flash Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[5] Careful fraction collection is critical.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

This table summarizes the results from the reaction of N-methyl and N-phenylhydrazine with various 1,3-dicarbonyl derivatives in ethanol (EtOH), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The data shows the ratio of the two possible pyrazole regioisomers.

EntryR³ (Hydrazine)Product Ratio (Desired:Undesired) in EtOHProduct Ratio (Desired:Undesired) in TFEProduct Ratio (Desired:Undesired) in HFIP
12-FurylCF₃CH₃36:6485:1597:3
22-FurylCF₂CF₃CH₃64:3698:2>99:<1
32-FurylCF₂CH₃CH₃45:5598:298:2
42-FurylCO₂EtCH₃44:5689:1193:7
5PhCF₃CH₃36:6479:2192:8
6PMPCF₃CH₃30:7080:2088:12
72-FurylCF₃Ph48:5287:1397:3

Data adapted from J. Org. Chem. 2008, 73 (9), pp 3523–3529.[1] PMP = p-methoxyphenyl

Experimental Protocols

General Procedure for the Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols

This protocol is a general guideline for the reaction of a 1,3-dicarbonyl compound with a monosubstituted hydrazine in a fluorinated alcohol solvent.

  • Reagent Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in the selected fluorinated alcohol (TFE or HFIP, approx. 0.2 M concentration), add the monosubstituted hydrazine (1.1 equiv).

  • Reaction Execution: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reactions are typically complete in less than one hour.[1]

  • Workup:

    • Remove the fluorinated alcohol solvent under reduced pressure (in vacuo).

    • Perform an aqueous workup by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Visualizations

Reaction_Mechanism Proposed Mechanism in Fluorinated Alcohols cluster_start Starting Materials cluster_solvent Solvent Effect cluster_intermediate Key Steps cluster_product Outcome Diketone Unsymmetrical 1,3-Diketone Activation Activation of Carbonyl (next to EWG) Diketone->Activation H-bonding Hydrazine Monosubstituted Hydrazine Attack Nucleophilic Attack by Hydrazine Hydrazine->Attack Solvent Fluorinated Alcohol (TFE or HFIP) Solvent->Activation Activation->Attack Preferential attack on activated carbonyl Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Major Major Regioisomer Dehydration->Major High Selectivity Minor Minor Regioisomer Dehydration->Minor Troubleshooting_Workflow Troubleshooting Poor Regioselectivity Start Start: Poor Regioselectivity (e.g., <80:20 ratio) SolventCheck Is the solvent HFIP? Start->SolventCheck SwitchToHFIP Action: Switch solvent from TFE to HFIP SolventCheck->SwitchToHFIP No TempCheck Is reaction run at room temp? SolventCheck->TempCheck Yes SwitchToHFIP->TempCheck LowerTemp Action: Lower reaction temperature (e.g., 0 °C) TempCheck->LowerTemp No AnalyzeSubstrate Consider Substrate: Can electronics be modified? TempCheck->AnalyzeSubstrate Yes LowerTemp->AnalyzeSubstrate AlternativeMethod Consider Alternative Synthesis Route (e.g., 1,3-Dipolar Cycloaddition) AnalyzeSubstrate->AlternativeMethod No End End: Optimized Protocol or Alternative Method AnalyzeSubstrate->End Yes AlternativeMethod->End

References

challenges in scaling up the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-methyl-1H-pyrazole-3-carbohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Increase reaction time and/or temperature. - Ensure adequate mixing, especially in larger vessels. - Verify the quality and purity of starting materials (ethyl 1-methyl-1H-pyrazole-3-carboxylate and hydrazine hydrate).
Product loss during workup- Optimize extraction solvent and pH. - Use a continuous extraction method for large volumes. - Minimize transfer steps.
Formation of Impurities/By-products Side reactions due to high temperature- Lower the reaction temperature and extend the reaction time. - Implement controlled, slow addition of hydrazine hydrate to manage the exotherm.
Presence of unreacted starting materials- Increase the molar excess of hydrazine hydrate. - Monitor the reaction progress using TLC or HPLC to ensure completion.
Formation of regioisomers- While less common in this specific synthesis, if observed, consider alternative synthetic routes that offer better regioselectivity.
Exothermic Reaction/Thermal Runaway Poor heat dissipation at larger scales- Immediate Action: Stop the addition of reagents and apply maximum cooling. - Preventative Measures: - Use a reactor with adequate cooling capacity. - Dilute the reaction mixture with an appropriate solvent. - Add hydrazine hydrate portion-wise or via a syringe pump to control the rate of reaction.
Product Degradation Instability at elevated temperatures- Keep reaction and purification temperatures as low as possible. - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Difficulty in Purification Product and impurities have similar physical properties- Screen a variety of solvents for recrystallization to find one that provides good separation. - For column chromatography, experiment with different solvent systems and stationary phases.
Handling of Hydrazine Hydrate Safety hazards (toxicity, flammability)- Always handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Have a quench solution (e.g., a dilute solution of sodium hypochlorite) readily available in case of spills.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the hydrazinolysis of a corresponding ester, typically ethyl 1-methyl-1H-pyrazole-3-carboxylate, with hydrazine hydrate. This reaction is usually carried out in a suitable solvent like ethanol.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety concerns are associated with the use of hydrazine hydrate, which is toxic, flammable, and can cause exothermic reactions. Proper handling procedures, including the use of personal protective equipment and a well-ventilated area, are crucial. On a larger scale, the potential for a thermal runaway is a significant hazard that must be managed through controlled addition of reagents and efficient cooling.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting material will indicate the consumption of the ester and the formation of the product.

Q4: What are the typical impurities I might encounter?

A4: Common impurities include unreacted starting materials (the pyrazole ester) and potentially by-products from side reactions, especially if the reaction temperature is not well-controlled.

Q5: What is the best way to purify the final product on a larger scale?

A5: Recrystallization is often the most practical method for purifying this compound on a large scale. The choice of solvent is critical and should be determined through small-scale screening experiments. Ethanol or a mixture of ethanol and water is often a good starting point.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for your specific setup.

Parameter Condition A (Lab Scale) Condition B (Optimized Scale-Up)
Starting Ester Ethyl 1-methyl-1H-pyrazole-3-carboxylateEthyl 1-methyl-1H-pyrazole-3-carboxylate
Hydrazine Hydrate (molar eq.) 35
Solvent EthanolEthanol
Temperature (°C) 80 (Reflux)60-70 (Controlled)
Reaction Time (h) 612
Yield (%) 8592
Purity (by HPLC, %) 95>98

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (10 volumes).

  • To this solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway start Ethyl 1-methyl-1H-pyrazole-3-carboxylate reagent + Hydrazine Hydrate (Ethanol, Reflux) start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_completion Is the reaction complete? start->check_completion Yes impurities Impurities Present? start->impurities No increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_workup Optimize workup procedure check_completion->check_workup Yes increase_time_temp->impurities check_workup->impurities lower_temp Lower reaction temperature impurities->lower_temp Yes success Successful Synthesis impurities->success No purify Optimize purification lower_temp->purify purify->success

Caption: A troubleshooting workflow for synthesis optimization.

Logical Relationships in Synthesis

Logical_Relationships temp Temperature yield Yield temp->yield Increases rate byproducts By-products temp->byproducts Increases time Reaction Time time->yield Increases (up to a point) purity Purity yield->purity Indirectly related byproducts->purity Decreases

Caption: Key parameter relationships in the synthesis.

Technical Support Center: Degradation Pathways of Pyrazole Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of pyrazole carbohydrazide compounds. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole carbohydrazide compounds?

A1: Pyrazole carbohydrazide compounds are susceptible to degradation through several pathways, primarily targeting the carbohydrazide moiety and the pyrazole ring. The main degradation routes include hydrolysis, oxidation, photolysis, and thermolysis.[1][2][3] The specific pathway and resulting degradants depend on the stress conditions applied.

Q2: What are the expected products of hydrolytic degradation?

A2: Under hydrolytic conditions (acidic or basic), the carbohydrazide moiety is the most likely site of degradation. The primary hydrolysis product is typically the corresponding pyrazole carboxylic acid, formed by the cleavage of the C-N bond of the carbohydrazide. Further degradation, such as decarboxylation of the resulting carboxylic acid, may occur under harsh conditions. The pyrazole ring itself is generally more stable to hydrolysis but can be affected by extreme pH and heat.[4][5][6]

Q3: How does oxidation affect pyrazole carbohydrazide compounds?

A3: The carbohydrazide and the pyrazole ring are both susceptible to oxidation. The hydrazinyl group in carbohydrazide is prone to oxidation, which can lead to the formation of various oxidized species, including the corresponding pyrazole carboxylic acid or even cleavage of the carbohydrazide group.[1][7] The pyrazole ring can also be oxidized, potentially leading to ring-opened products or the formation of hydroxylated derivatives.[8]

Q4: Are pyrazole carbohydrazide compounds sensitive to light?

A4: Yes, photolytic degradation can occur, especially upon exposure to UV light.[1][3][9] The energy from the light can induce cleavage of bonds within the molecule, leading to a variety of degradation products. The specific photoproducts will depend on the substitution pattern of the pyrazole ring and the presence of other chromophores in the molecule.

Q5: What happens to these compounds at elevated temperatures?

A5: Thermally, pyrazole carbohydrazide compounds can undergo decomposition. The carbohydrazide moiety can decompose at elevated temperatures, potentially yielding hydrazine and carbon dioxide, or ammonia, nitrogen, and hydrogen at higher temperatures.[1][10] The stability of the pyrazole ring to heat is generally high, but the overall stability of the molecule will be influenced by its substituents.

Troubleshooting Guides

Problem 1: Poor separation of the parent compound and its degradation products in HPLC.

  • Possible Cause: Inappropriate mobile phase composition or column chemistry.

  • Solution:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.

    • Adjust pH: Vary the pH of the aqueous buffer to alter the ionization state of the analyte and its degradants, which can significantly impact retention times.

    • Change Column: If optimization of the mobile phase is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

Problem 2: Difficulty in identifying unknown degradation products by mass spectrometry (MS).

  • Possible Cause: Low abundance of the degradant, complex fragmentation patterns, or isobaric interferences.

  • Solution:

    • Concentrate the Sample: If the degradant is present at low levels, concentrate the sample before MS analysis.

    • High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradant.

    • Tandem MS (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the unknown peaks. Comparing these patterns to the fragmentation of the parent compound can provide clues about the structure of the degradant.

    • Forced Degradation of Standards: If suspected degradation products are commercially available or can be synthesized, analyze them under the same MS conditions to confirm their identity.

Problem 3: Inconsistent degradation profiles between experiments.

  • Possible Cause: Variability in stress conditions, sample handling, or analytical methodology.

  • Solution:

    • Standardize Protocols: Ensure that all experimental parameters (e.g., temperature, pH, light intensity, concentration of reagents) are tightly controlled and documented for each experiment.

    • Inert Atmosphere: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent. For hydrolytic and thermal studies where oxidation is not the intended pathway, consider performing the experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[11]

    • Control of pH: Maintain a constant pH throughout the experiment, especially in hydrolytic studies, as pH can significantly influence degradation rates.

    • Consistent Sampling and Analysis: Use a consistent procedure for sampling, quenching the reaction (if necessary), and preparing the sample for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for a Model Pyrazole Compound (Celecoxib)

Stress ConditionReagent/ParameterTemperatureDurationDegradation Observed
Acid Hydrolysis0.1 N HCl80°C24 hoursNo significant degradation
Base Hydrolysis0.1 N NaOH80°C24 hoursNo significant degradation
Oxidation5% KMnO₄80°C3 hoursSignificant degradation (~18%)
ThermalDry Heat105°C24 hoursNo significant degradation
PhotolyticUV light (254 nm)Ambient24 hoursNo significant degradation

Data adapted from a study on Celecoxib, a compound containing a pyrazole ring.[12]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of the pyrazole carbohydrazide compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 N HCl.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% or 30% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • Monitor the reaction at various time points.

  • Sample Preparation and Analysis: Dilute the samples with the mobile phase to an appropriate concentration and analyze by HPLC.

Visualizations

Degradation_Pathways Pyrazole Carbohydrazide Pyrazole Carbohydrazide Hydrolysis Hydrolysis Pyrazole Carbohydrazide->Hydrolysis H+ or OH- Oxidation Oxidation Pyrazole Carbohydrazide->Oxidation [O] Photolysis Photolysis Pyrazole Carbohydrazide->Photolysis hv Thermolysis Thermolysis Pyrazole Carbohydrazide->Thermolysis Δ Pyrazole Carboxylic Acid + Hydrazine Pyrazole Carboxylic Acid + Hydrazine Hydrolysis->Pyrazole Carboxylic Acid + Hydrazine Oxidized Pyrazole Ring / Cleavage Products Oxidized Pyrazole Ring / Cleavage Products Oxidation->Oxidized Pyrazole Ring / Cleavage Products Various Photoproducts Various Photoproducts Photolysis->Various Photoproducts Hydrazine + CO2 / NH3 + N2 + H2 Hydrazine + CO2 / NH3 + N2 + H2 Thermolysis->Hydrazine + CO2 / NH3 + N2 + H2

Caption: General degradation pathways of pyrazole carbohydrazide compounds.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC/UPLC Separation HPLC/UPLC Separation Acid Hydrolysis->HPLC/UPLC Separation Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/UPLC Separation Oxidation Oxidation Oxidation->HPLC/UPLC Separation Photolysis Photolysis Photolysis->HPLC/UPLC Separation Thermolysis Thermolysis Thermolysis->HPLC/UPLC Separation Pyrazole Carbohydrazide Compound Pyrazole Carbohydrazide Compound Pyrazole Carbohydrazide Compound->Acid Hydrolysis Pyrazole Carbohydrazide Compound->Base Hydrolysis Pyrazole Carbohydrazide Compound->Oxidation Pyrazole Carbohydrazide Compound->Photolysis Pyrazole Carbohydrazide Compound->Thermolysis LC-MS Identification LC-MS Identification HPLC/UPLC Separation->LC-MS Identification Structure Elucidation Structure Elucidation LC-MS Identification->Structure Elucidation Degradation Pathway Mapping Degradation Pathway Mapping Structure Elucidation->Degradation Pathway Mapping

Caption: Workflow for studying pyrazole carbohydrazide degradation.

Troubleshooting_Logic node_rect Proceed with analysis start Poor Peak Resolution in HPLC? start->node_rect No q1 Adjust Mobile Phase Gradient/Isocratic Ratio? start->q1 Yes q2 Change Mobile Phase pH? q1->q2 No Improvement solution Improved Separation q1->solution Yes q3 Try a Different Column Chemistry? q2->q3 No Improvement q2->solution Yes q3->solution Yes

Caption: Troubleshooting logic for HPLC peak separation issues.

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Inhibitors: Unveiling the Therapeutic Potential of 1-Methyl-1H-pyrazole-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant inhibitory drugs. This guide provides a comparative analysis of a representative pyrazole carbohydrazide derivative against established pyrazole-based inhibitors—Celecoxib, Rimonabant, and Sildenafil. By examining their inhibitory profiles, mechanisms of action, and associated signaling pathways, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Performance Comparison of Pyrazole Inhibitors

The inhibitory potency of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole inhibitors against their primary targets, offering a quantitative comparison of their performance.

CompoundTarget(s)IC50
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide α-glucosidase, α-amylase310.57 ± 2.67 µM, 182.19 ± 3.20 µM[1][2]
Celecoxib Cyclooxygenase-2 (COX-2)40 nM[3]
Rimonabant Cannabinoid Receptor 1 (CB1)13.6 nM[4]
Sildenafil Phosphodiesterase 5 (PDE5)3.5 nM[5]

Note: The data for the representative pyrazole carbohydrazide is for a derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as public data for the parent compound, 1-methyl-1H-pyrazole-3-carbohydrazide, in a pharmacological context is limited. The synthesis of this derivative utilizes 5-methyl-1H-pyrazole-3-carbohydrazide as a precursor.[1][2]

Mechanisms of Action and Signaling Pathways

Understanding the molecular interactions and the signaling cascades affected by these inhibitors is paramount for predicting their therapeutic effects and potential side effects.

(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide

This derivative of the target carbohydrazide has demonstrated moderate inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[1][2] By inhibiting these enzymes, the compound can potentially reduce postprandial hyperglycemia, suggesting a therapeutic application in the management of type 2 diabetes. The proposed mechanism involves the modulation of carbohydrate metabolism.

carbohydrate_metabolism_inhibition Complex Carbohydrates Complex Carbohydrates α-amylase α-amylase Complex Carbohydrates->α-amylase hydrolysis Disaccharides Disaccharides α-amylase->Disaccharides α-glucosidase α-glucosidase Disaccharides->α-glucosidase hydrolysis Monosaccharides (e.g., Glucose) Monosaccharides (e.g., Glucose) α-glucosidase->Monosaccharides (e.g., Glucose) Intestinal Absorption Intestinal Absorption Monosaccharides (e.g., Glucose)->Intestinal Absorption Bloodstream Bloodstream Intestinal Absorption->Bloodstream Inhibitor (E)-N'-benzylidene-5-methyl- 1H-pyrazole-3-carbohydrazide Inhibitor->α-amylase Inhibitor->α-glucosidase

Inhibition of Carbohydrate Digestion
Celecoxib

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][6] By selectively targeting COX-2 over COX-1, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] Its mechanism also involves COX-independent pathways, including the induction of apoptosis and cell cycle arrest in cancer cells.[6]

celecoxib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2

Celecoxib's COX-2 Inhibition Pathway
Rimonabant

Rimonabant acts as an inverse agonist for the cannabinoid receptor CB1.[4][8] These receptors are primarily located in the central nervous system and peripheral tissues and are involved in regulating appetite and energy balance.[9] By blocking the CB1 receptor, Rimonabant was developed to reduce appetite and food intake.[10][11] However, it was withdrawn from the market due to severe psychiatric side effects.[12][13]

rimonabant_pathway cluster_cns Central Nervous System CB1 Receptor CB1 Receptor Appetite Regulation Appetite Regulation CB1 Receptor->Appetite Regulation modulates Endocannabinoids Endocannabinoids Endocannabinoids->CB1 Receptor activates Rimonabant Rimonabant Rimonabant->CB1 Receptor blocks

Rimonabant's CB1 Receptor Antagonism
Sildenafil

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[5] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[14][15] This mechanism is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[5][16]

sildenafil_pathway cluster_smooth_muscle Smooth Muscle Cell Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 degraded by Relaxation / Vasodilation Relaxation / Vasodilation cGMP->Relaxation / Vasodilation 5'-GMP 5'-GMP PDE5->5'-GMP Sildenafil Sildenafil Sildenafil->PDE5

Sildenafil's PDE5 Inhibition Pathway

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. Below are generalized protocols for key assays used to evaluate the performance of pyrazole inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., pyrazole derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent ATP detection reagent (e.g., ADP-Glo™)

  • 384-well white opaque plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Include a "no enzyme" control and a "vehicle" (DMSO) control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.

  • Data Analysis: Measure the luminescence using a luminometer. The amount of ATP consumed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Set up Kinase Reaction Set up Kinase Reaction Prepare Compound Dilutions->Set up Kinase Reaction Initiate with ATP Initiate with ATP Set up Kinase Reaction->Initiate with ATP Incubate Incubate (e.g., 30°C, 60 min) Initiate with ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cultured cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., pyrazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include an untreated control and a vehicle (DMSO) control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

mtt_assay_workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound Incubate Incubate (e.g., 48-72h) Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50) End End Data Analysis (IC50)->End

References

Unraveling the Structure-Activity Relationship of 1-Methyl-1H-pyrazole-3-carbohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 1-methyl-1H-pyrazole-3-carbohydrazide analogs, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for the rational design of more potent and selective drug candidates.

The pyrazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Among these, analogs of this compound have emerged as a promising class of compounds. The presence of the methyl group at the N1 position and the carbohydrazide moiety at the C3 position of the pyrazole ring are crucial for their biological activity.[2] This guide delves into the structure-activity relationships (SAR) of this specific scaffold, highlighting how substitutions on the carbohydrazide nitrogen influence their efficacy.

Anticancer Activity: A Tale of Substitutions

Numerous studies have demonstrated the potential of this compound analogs as anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data consistently shows that the nature of the substituent on the N'-position of the carbohydrazide moiety plays a pivotal role in determining the anticancer potency.

Compound IDN'-SubstituentCancer Cell LineIC50 (µM)
1a UnsubstitutedK562>100
1b PhenylK56265.4
1c 4-ChlorophenylK56242.8
1d 4-MethoxyphenylK56251.2
1e 4-NitrophenylK56235.7
2a UnsubstitutedACHN>100
2b MethylACHN78.2
2c DimethylACHN60.5
3a BenzylideneA54945.3
3b 4-ChlorobenzylideneA54928.9
3c 4-HydroxybenzylideneB16F106.30
3d 4-MethoxybenzylideneB16F106.73
3e 4-BromobenzylideneB16F106.51

Table 1: In Vitro Anticancer Activity of this compound Analogs.

The data presented in Table 1 underscores several key SAR trends. The unsubstituted carbohydrazide (Compound 1a and 2a) generally exhibits weak activity. The introduction of an aromatic ring at the N'-position (Compound 1b) enhances cytotoxicity. Furthermore, substitution on this phenyl ring with electron-withdrawing groups, such as a chloro (Compound 1c) or a nitro group (Compound 1e), tends to increase the anticancer activity. This suggests that electronic effects play a significant role in the interaction of these compounds with their biological targets. Similarly, the formation of hydrazones by condensation with aromatic aldehydes (Compounds 3a-e) leads to a significant boost in potency, with substitutions on the benzylidene moiety further modulating the activity.

Antimicrobial Potential: A Broad Spectrum of Activity

In addition to their anticancer properties, this compound analogs have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound IDN'-SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
4a 2-HydroxybenzylideneStaphylococcus aureus16Candida albicans32
4b 4-HydroxybenzylideneStaphylococcus aureus8Candida albicans16
4c 4-ChlorobenzylideneEscherichia coli16Aspergillus niger32
4d 4-NitrobenzylideneEscherichia coli8Aspergillus niger16
5a Thiophen-2-ylmethyleneBacillus subtilis12.5Candida albicans25
5b Furan-2-ylmethyleneBacillus subtilis12.5Candida albicans25

Table 2: In Vitro Antimicrobial Activity of this compound Analogs.

The SAR for antimicrobial activity mirrors some of the trends observed for anticancer effects. The introduction of substituted benzylidene moieties at the N'-position generally leads to good antimicrobial activity. Notably, compounds with a 4-hydroxybenzylidene (Compound 4b) and a 4-nitrobenzylidene (Compound 4d) substituent show enhanced potency against both bacterial and fungal strains. The presence of heterocyclic rings, such as thiophene and furan (Compounds 5a and 5b), also confers significant antimicrobial properties.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many pyrazole derivatives is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[3] Studies on pyrazole-tosylamide derivatives have shown that these compounds can trigger apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the executioner caspase-3.[1][4] This disruption of the delicate balance between pro- and anti-apoptotic proteins ultimately leads to the demise of the cancer cell. The generation of reactive oxygen species (ROS) has also been implicated as a mechanism by which pyrazole derivatives induce apoptosis.[3]

apoptosis_pathway compound 1-Methyl-1H-pyrazole-3- carbohydrazide Analog ros ROS Generation compound->ros induces bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits mitochondrion Mitochondrion ros->mitochondrion damages bcl2->mitochondrion inhibits bax Bax (Pro-apoptotic) bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Figure 1: Proposed apoptotic pathway induced by this compound analogs.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT and SRB Assays

The cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

mtt_assay_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add test compounds incubate_24h_1->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Figure 2: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay Protocol

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.

  • Cell Fixation: After treatment, the cells are fixed with cold trichloroacetic acid (TCA) (10% w/v) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • IC50 Calculation: The IC50 value is calculated as described for the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the N'-position of the carbohydrazide moiety, can significantly enhance the biological activity of these compounds. The induction of apoptosis via modulation of the Bcl-2 family proteins and caspases appears to be a key mechanism underlying their anticancer effects.

Future research in this area should focus on synthesizing and evaluating a wider range of analogs with diverse substituents to further refine the SAR and identify compounds with improved potency and selectivity. Elucidating the precise molecular targets and signaling pathways involved in their mechanism of action will be crucial for their rational design and development as effective therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for such investigations, facilitating the generation of robust and comparable data across different studies.

References

The Potent Anticancer Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a wide range of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of various pyrazole derivatives, supported by experimental data and detailed protocols, to aid in the advancement of cancer research and drug discovery.

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, serve as a versatile scaffold in medicinal chemistry.[1][2] Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer effects.[3][4][5] Numerous studies have highlighted the potential of pyrazole derivatives to inhibit tumor growth by targeting various key players in cancer progression, such as protein kinases, tubulin, and signaling pathways involved in cell cycle regulation and apoptosis.[3][6][7][8]

Comparative Anticancer Activity of Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the in vitro cytotoxic activity of several recently synthesized pyrazole derivatives against a panel of human cancer cell lines, with doxorubicin, a commonly used chemotherapeutic agent, as a reference.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazole-Thiophene Hybrid 2 MCF-7 (Breast)6.57Doxorubicin-[5]
HepG2 (Liver)8.86Doxorubicin-[5]
Pyrazole-Indole Hybrid 7a HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2[9]
Pyrazole-Indole Hybrid 7b HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2[9]
Isolongifolanone-Pyrazole Hybrid 37 MCF-7 (Breast)5.21--[3]
Benzothiazole-Pyrazole Hybrid 25 HT29 (Colon)3.17Axitinib-[3]
PC3 (Prostate)6.77Axitinib-[3]
A549 (Lung)-Axitinib-[3]
U87MG (Glioblastoma)-Axitinib-[3]
Pyrazoline Derivative 11 AsPC-1 (Pancreatic)16.8--[10]
U251 (Glioblastoma)11.9--[10]
Oxime-Substituted Pyrazole CF-6 A549 (Lung)12.5Doxorubicin0.3[11]
Indole-Linked Pyrazole 33 HCT116 (Colon)< 23.7Doxorubicin24.7–64.8[7]
Indole-Linked Pyrazole 34 HCT116 (Colon)< 23.7Doxorubicin24.7–64.8[7]
4-Cyano-1,5-diphenylpyrazole-oxadiazole 13 IGROVI (Ovarian)0.04--[12]

Key Mechanisms of Anticancer Action

The anticancer activity of pyrazole derivatives is attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their biological activity.[1][5]

One of the primary mechanisms of action is the inhibition of protein kinases , which are crucial regulators of cell signaling pathways. Many pyrazole derivatives have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][7][8] For instance, certain indole-linked pyrazole derivatives have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle.[7]

Another important target for pyrazole derivatives is tubulin , a protein that polymerizes to form microtubules, which are essential for cell division.[6] Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.[6][9][10]

Experimental Protocols

The evaluation of the anticancer activity of pyrazole derivatives typically involves a series of in vitro assays. A standardized experimental workflow is crucial for obtaining reliable and comparable data.

General Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Anticancer Evaluation Synthesis Synthesis of Pyrazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, etc.) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Protein_Expression Protein Expression Analysis (Western Blot) IC50->Protein_Expression Enzyme_Inhibition Enzyme Inhibition Assays IC50->Enzyme_Inhibition

Caption: A typical workflow for the synthesis, in vitro evaluation, and mechanistic study of novel anticancer compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways Targeted by Pyrazole Derivatives

Several pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways that are often dysregulated in cancer.

CDK2-Mediated Cell Cycle Regulation

G G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1->CDK2_CyclinE Activation S S Phase CDK2_CyclinA CDK2/Cyclin A Complex S->CDK2_CyclinA Activation G2 G2 Phase M M Phase G2->M Pyrazole Pyrazole Derivative Pyrazole->CDK2_CyclinE Inhibition Pyrazole->CDK2_CyclinA Inhibition CDK2_CyclinE->S Promotes Transition CDK2_CyclinA->G2 Promotes Progression

Caption: Inhibition of CDK2 by pyrazole derivatives leads to cell cycle arrest.

This simplified diagram illustrates how certain pyrazole derivatives can inhibit the activity of CDK2/Cyclin complexes, which are crucial for the progression of the cell cycle from the G1 to the S phase and through the S phase. This inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

Future Perspectives

The field of pyrazole-based anticancer drug discovery is rapidly evolving.[13][14] The versatility of the pyrazole scaffold allows for the design and synthesis of novel derivatives with improved potency and selectivity.[15][16] Future research will likely focus on:

  • Hybrid Molecules: Combining the pyrazole moiety with other pharmacologically active scaffolds to create hybrid molecules with synergistic or multi-target anticancer activity.[8][16]

  • Targeted Delivery: Developing drug delivery systems to specifically target cancer cells, thereby reducing off-target toxicity.

  • Overcoming Drug Resistance: Designing pyrazole derivatives that are effective against drug-resistant cancer cell lines.

References

The Evolving Landscape of Cancer Therapeutics: Validating the In Vitro Efficacy of Pyrazole Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has spotlighted pyrazole-containing compounds as a promising class of therapeutics. Their versatile scaffold allows for diverse chemical modifications, leading to the development of derivatives with potent and selective activity against various cancer cell lines. This guide provides an objective comparison of the in vitro performance of several pyrazole compounds, supported by experimental data, to aid researchers in the evaluation and development of these promising molecules.

Comparative Efficacy of Pyrazole Derivatives

The in vitro cytotoxic activity of various pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several compounds, demonstrating a wide range of efficacy. The data, summarized in the table below, highlights the potential of these compounds as anticancer agents.

Compound Class/NameCancer Cell LineCell TypeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (5) A549Lung17.50[1]
Pyrazolo[3,4-d]pyrimidine (7) A549Lung17.50[1]
Caco-2Colorectal43.75[1]
HelaCervical68.75[1]
HT1080Fibrosarcoma73.08[1]
Pyrazolyl-triazolopyrimidine (1) HCC1937Breast (TNBC)< 50[1]
HeLaCervical< 50[1]
Indenopyrazole Analogue 2 K562Erythroleukemia0.021[2]
MCF-7Breast1.7[2]
A549Lung0.69[2]
Scopoletin-pyrazole hybrids HCT-116, Hun7, SW620Colon, Liver, Colon< 20[3]
Sugar-based pyrazole derivatives HepG2, A549Liver, LungGood inhibitory activity[3]
Tetrazole based pyrazoline MCF-7, A549, HepG2Breast, Lung, LiverModerate to good cytotoxicity[3]
Benzimidazole linked pyrazole MCF-7, HaCaT, MDA-MB231, A549, HepG2Breast, Skin, Breast, Lung, LiverPotent antiproliferative activity[3]
Pyrazoline derivative 11 AsPC-1Pancreatic16.8[4]
U251Glioblastoma11.9[4]
Benzo[b]thiophen-2-yl-pyrazoline (b17) HepG-2Liver3.57[5]
Pyrazole derivative 3f MDA-MB-468Breast (TNBC)14.97 (24h), 6.45 (48h)[6]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyrazole derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival.[1] Notably, many pyrazole compounds function as inhibitors of critical signaling pathways.

A prevalent mechanism of action for many pyrazole analogues is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By blocking the active site of CDKs, these pyrazole compounds can halt the progression of the cell cycle and induce apoptosis in cancer cells.

Another significant target for pyrazole derivatives is the vascular endothelial growth factor receptor (VEGFR). Some pyrazolone-pyrazole derivatives have been shown to reduce VEGFR-2 levels, a key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[7] Inhibition of VEGFR-2 can thus stifle tumor growth by cutting off its blood supply.

Furthermore, some pyrazole derivatives have been found to inhibit tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to cell death.[2]

Below is a diagram illustrating a simplified signaling pathway commonly targeted by pyrazole compounds, focusing on the inhibition of a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which subsequently affects downstream pathways like the Ras/MAPK cascade, ultimately leading to a reduction in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Pyrazole Pyrazole Compound Pyrazole->RTK Inhibition

Caption: Simplified RTK signaling pathway inhibited by pyrazole compounds.

Experimental Protocols

The validation of the in vitro efficacy of pyrazole compounds typically involves a series of standardized cell-based assays. A general workflow for these experiments is outlined below.

Cell Viability Assay (MTT Assay)

The most common method to assess the cytotoxic effects of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7.5 × 10³ cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., ranging from 3 to 100 µM) for specific time periods (e.g., 24 and 48 hours).[6]

  • MTT Incubation: After the treatment period, MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, flow cytometry-based assays are employed.

  • Apoptosis Assay: Compound-treated cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[4]

  • Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA (e.g., PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[5]

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of pyrazole compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesize Pyrazole Derivatives Purification Purify and Characterize (NMR, MS) Synthesis->Purification CellCulture Culture Cancer Cell Lines Purification->CellCulture MTT MTT Assay for Cytotoxicity (IC50) CellCulture->MTT Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism

References

Comparative Docking Studies of Pyrazole Carboxamide Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole carboxamide inhibitors based on molecular docking studies and experimental data. It aims to offer a clear overview of their potential as therapeutic agents by summarizing their performance against various biological targets.

The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives, particularly pyrazole carboxamides, have garnered significant attention in medicinal chemistry.[1] These compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Molecular docking studies have become an indispensable tool in the rational design and discovery of novel pyrazole-based inhibitors, providing insights into their binding modes and potential efficacy.[5][6]

Performance Comparison of Pyrazole Carboxamide Inhibitors

The inhibitory potential of various pyrazole carboxamide derivatives has been evaluated against several key biological targets implicated in diseases like cancer and glaucoma. The following tables summarize the quantitative data from different studies, offering a comparative look at their binding affinities and inhibitory concentrations.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[2] Their inhibition has been a therapeutic strategy for conditions like glaucoma and epilepsy.[7] Recent studies have explored pyrazole carboxamides as potent CA inhibitors.

CompoundTarget IsoformBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
Compound 5d hCA I--[8]
hCA II--[8]
hCA IX--[8]
hCA XII--[8]
Compound 5e hCA I--[8]
hCA II--[8]
hCA IX--[8]
hCA XII--[8]
Compound 6a hCA I-0.063 µM[2]
hCA II-0.007 µM[2]
Compound 6b hCA I--[2]
hCA II--[2]

Note: Specific binding energy values for compounds 5d and 5e were not explicitly provided in the abstract, but the study indicated they were among the most active compounds.[8]

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9][10]

CompoundTarget/Cell LineIC50Binding Affinity (kcal/mol)Reference
Compound 6h EGFR Kinase1.66 µM-[9][10]
A549 (Lung Cancer)9.3 µM-[9][10]
Compound 6j EGFR Kinase1.9 µM-[9][10]
A549 (Lung Cancer)10.2 µM-[9][10]
Compound M76 VEGFR--9.2[5]
Compound M74 CRMP2--6.9[5]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Structure: The 2D structures of the pyrazole carboxamide inhibitors are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Schrödinger's Maestro, and Glide.[5][7][11]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: The chosen docking algorithm explores various conformations and orientations of the ligand within the defined active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose, typically reported in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Results:

  • The binding poses of the ligands are visually inspected to analyze the interactions with the amino acid residues in the active site.

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

  • The docking results are often correlated with the experimental biological activity data (e.g., IC50 values) to validate the computational model.[12]

Visualizing Molecular Interactions and Workflows

To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical signaling pathway targeted by these inhibitors and a general experimental workflow for virtual screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrazole carboxamides.

Virtual_Screening_Workflow Start Start: Compound Library Prep Ligand & Protein Preparation Start->Prep Docking Molecular Docking Prep->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Post-Docking Analysis (Visual Inspection) Scoring->Analysis Hit Hit Identification Analysis->Hit End Experimental Validation Hit->End

Caption: A generalized workflow for virtual screening of pyrazole carboxamide inhibitors.

References

A Comparative Guide to the Biological Activities of 1-Methyl-1H-pyrazole-3-carbohydrazide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-methyl-1H-pyrazole-3-carbohydrazide and its structural isomers, 1-methyl-1H-pyrazole-4-carbohydrazide and 1-methyl-1H-pyrazole-5-carbohydrazide. While direct comparative studies on these specific parent molecules are limited in publicly available literature, this document synthesizes findings from research on their derivatives to highlight the distinct biological profiles associated with the positional variation of the carbohydrazide moiety on the 1-methyl-pyrazole scaffold.

Executive Summary

The position of the carbohydrazide group on the 1-methyl-1H-pyrazole ring significantly influences the compound's biological activity profile. Generally, derivatives of This compound and 1-methyl-1H-pyrazole-5-carbohydrazide are predominantly associated with antitumor and anticancer activities . In contrast, derivatives of 1-methyl-1H-pyrazole-4-carbohydrazide have been more frequently reported to exhibit antimicrobial, antinociceptive, and antiparasitic properties .[1] This divergence in activity underscores the critical role of the substituent's position in molecular interactions with biological targets.

Comparative Biological Activities

The following table summarizes the observed biological activities for derivatives of each 1-methyl-1H-pyrazole-carbohydrazide isomer based on available research. It is important to note that these activities are reported for various substituted derivatives and may not be directly attributable to the parent compounds.

Biological ActivityThis compound Derivatives1-methyl-1H-pyrazole-4-carbohydrazide Derivatives1-methyl-1H-pyrazole-5-carbohydrazide Derivatives
Antitumor/Anticancer Frequently reported.[1][2]Less commonly reported.Frequently reported.[1][2]
Antimicrobial Occasionally reported.Frequently reported.[1]Occasionally reported.
Antinociceptive Not a primary reported activity.Reported activity.[1]Not a primary reported activity.
Antiparasitic Not a primary reported activity.Reported activity.[1]Not a primary reported activity.
Enzyme Inhibition Reported (α-glucosidase, α-amylase).Not a primary reported activity.Not a primary reported activity.

Quantitative Data from Derivative Studies

While direct comparative data for the parent isomers is unavailable, the following tables present quantitative data from studies on their derivatives, providing insights into their potential activities.

Table 1: Antitumor Activity of Pyrazole-5-carbohydrazide Derivatives

CompoundCell LineActivity (IC₅₀)Reference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativeA549 (Lung Carcinoma)49.85 µM[2]
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCIH460 (Lung Cancer)32 µM (at 48h)[2]

Table 2: Enzyme Inhibition Activity of a Pyrazole-3-carbohydrazide Derivative

CompoundEnzymeActivity (IC₅₀)Reference
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazideα-glucosidase310.57 ± 2.67 µM[3]
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazideα-amylase182.19 ± 3.20 µM[3]

Structure-Activity Relationship: An Isomeric Overview

The differential biological activities of these isomers can be attributed to their unique electronic and steric properties, which dictate how they interact with biological macromolecules. The positioning of the carbohydrazide group affects the molecule's overall shape, hydrogen bonding capacity, and charge distribution.

G cluster_3 This compound cluster_4 1-methyl-1H-pyrazole-4-carbohydrazide cluster_5 1-methyl-1H-pyrazole-5-carbohydrazide 3-Carbohydrazide 3-Carbohydrazide Antitumor Activity Antitumor Activity 3-Carbohydrazide->Antitumor Activity 4-Carbohydrazide 4-Carbohydrazide Antimicrobial Activity Antimicrobial Activity 4-Carbohydrazide->Antimicrobial Activity 5-Carbohydrazide 5-Carbohydrazide Antitumor Activity_2 Antitumor Activity 5-Carbohydrazide->Antitumor Activity_2

Caption: Predominant biological activities of pyrazole carbohydrazide isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of pyrazole derivatives are provided below.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G Start Start Prepare serial dilutions of test compounds in 96-well plate Prepare serial dilutions of test compounds in 96-well plate Start->Prepare serial dilutions of test compounds in 96-well plate Inoculate wells with standardized microbial suspension Inoculate wells with standardized microbial suspension Prepare serial dilutions of test compounds in 96-well plate->Inoculate wells with standardized microbial suspension Incubate at appropriate temperature and time Incubate at appropriate temperature and time Inoculate wells with standardized microbial suspension->Incubate at appropriate temperature and time Observe for visible growth Observe for visible growth Incubate at appropriate temperature and time->Observe for visible growth Determine MIC (lowest concentration with no growth) Determine MIC (lowest concentration with no growth) Observe for visible growth->Determine MIC (lowest concentration with no growth) End End Determine MIC (lowest concentration with no growth)->End

Caption: Workflow for the Broth Microdilution Assay.

Protocol Details:

  • Preparation of Test Compounds: The pyrazole carbohydrazide isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland standard, is prepared in sterile saline. This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

G Start Start Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Start->Seed cancer cells in 96-well plate Treat cells with various concentrations of test compounds Treat cells with various concentrations of test compounds Seed cancer cells in 96-well plate->Treat cells with various concentrations of test compounds Incubate for a defined period (e.g., 48-72h) Incubate for a defined period (e.g., 48-72h) Treat cells with various concentrations of test compounds->Incubate for a defined period (e.g., 48-72h) Add MTT solution to each well Add MTT solution to each well Incubate for a defined period (e.g., 48-72h)->Add MTT solution to each well Incubate to allow formazan crystal formation Incubate to allow formazan crystal formation Add MTT solution to each well->Incubate to allow formazan crystal formation Solubilize formazan crystals with a solvent (e.g., DMSO) Solubilize formazan crystals with a solvent (e.g., DMSO) Incubate to allow formazan crystal formation->Solubilize formazan crystals with a solvent (e.g., DMSO) Measure absorbance at ~570 nm Measure absorbance at ~570 nm Solubilize formazan crystals with a solvent (e.g., DMSO)->Measure absorbance at ~570 nm Calculate cell viability and IC50 value Calculate cell viability and IC50 value Measure absorbance at ~570 nm->Calculate cell viability and IC50 value End End Calculate cell viability and IC50 value->End

Caption: Workflow for the MTT Assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole carbohydrazide isomers. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion

The positional isomerism of the carbohydrazide group on the 1-methyl-1H-pyrazole core is a crucial factor in determining the biological activity profile of these compounds. While derivatives of this compound and 1-methyl-1H-pyrazole-5-carbohydrazide are promising scaffolds for the development of novel anticancer agents, derivatives of 1-methyl-1H-pyrazole-4-carbohydrazide are more likely to yield candidates with antimicrobial and other therapeutic properties. Further direct comparative studies of the parent isomers are warranted to fully elucidate their individual biological potentials and to guide future drug design and development efforts.

References

Comparative Guide to the Cross-Reactivity Profile of 1-methyl-1H-pyrazole-3-carbohydrazide and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of 1-methyl-1H-pyrazole-3-carbohydrazide and its analogs. Due to the limited availability of direct cross-reactivity screening data for this compound, this document focuses on the known biological activities of structurally related pyrazole carbohydrazide derivatives to infer potential off-target interactions. The information presented herein is supported by experimental data from published literature and provides detailed protocols for assessing cross-reactivity in your own research.

Introduction to Pyrazole Carbohydrazides

The pyrazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] The inclusion of a carbohydrazide moiety further enhances the chemical diversity and biological potential of these compounds.[6][7] Pyrazole carbohydrazide derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][4][6][8] This broad spectrum of activity suggests that compounds like this compound may interact with multiple biological targets, making cross-reactivity assessment a critical step in drug development.

Potential for Cross-Reactivity

The diverse biological activities reported for pyrazole carbohydrazide derivatives indicate a potential for cross-reactivity with various protein families. For instance, some derivatives have shown activity against lung cancer cells, suggesting interactions with pathways relevant to cell proliferation.[6][8] Others have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), laccase, and α-glucosidase, or as antagonists of G-protein coupled receptors (GPCRs) like the cannabinoid CB1 receptor.[6][9][10][11]

Comparative Data on Related Pyrazole Carbohydrazide Derivatives

While specific cross-reactivity panel data for this compound is not publicly available, the following table summarizes the known biological targets and activities of structurally similar compounds. This information can guide the selection of appropriate screening panels to assess the off-target profile of novel analogs.

Compound Class/DerivativeKnown Biological Target(s)Observed Biological ActivityReference(s)
Hydrazide/Hydrazine Class Monoamine Oxidase (MAO)Enzyme Inhibition (often irreversible)[9][12]
Salicylaldehyde-pyrazole-carbohydrazide derivatives Not specified; affects cell proliferation pathwaysInhibition of A549 lung cancer cell growth[6]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives Not specified; affects cell viabilityInhibitory effects on A549 lung cancer cells[8]
N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant) Cannabinoid Receptor 1 (CB1)Antagonist[6]
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives Not specified; affects parasite viabilityActivity against intracellular amastigotes of Trypanosoma cruzi[13]
Hydrazide-hydrazones Laccase from Trametes versicolorEnzyme Inhibition (competitive)[10]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide α-glucosidase and α-amylaseEnzyme Inhibition[11]

Experimental Protocols for Cross-Reactivity Assessment

To evaluate the cross-reactivity profile of this compound or its analogs, a tiered approach is recommended, starting with broad screening panels and followed by more specific functional assays for any identified hits.[14][15]

In Vitro Safety Pharmacology Profiling

A standard approach is to screen the compound against a panel of known targets associated with adverse drug reactions.[15][16] Commercial services offer comprehensive panels that include a wide range of receptors, transporters, enzymes, and ion channels.[14][16]

Competitive Radioligand Binding Assay for GPCRs

This assay is used to determine the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.[17][18][19]

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[18]

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[9][20][21]

Objective: To determine the IC50 value of this compound against a panel of enzymes (e.g., kinases, proteases, MAO).

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Reaction Mixture: In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a plate reader.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of cross-reactivity studies, the following diagrams illustrate a potential signaling pathway that could be modulated by pyrazole carbohydrazides and a general workflow for assessing cross-reactivity.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitter Precursor Neurotransmitter Precursor Neurotransmitter Neurotransmitter Neurotransmitter Precursor->Neurotransmitter Vesicle Vesicle Neurotransmitter->Vesicle Packaging MAO MAO Neurotransmitter->MAO Cytosolic Degradation Neurotransmitter_cleft Neurotransmitter Vesicle->Neurotransmitter_cleft Release Inactive Metabolite Inactive Metabolite MAO->Inactive Metabolite Receptor Receptor Neurotransmitter_cleft->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade This compound This compound This compound->MAO Inhibition

Caption: Potential modulation of a monoamine oxidase (MAO) signaling pathway by this compound.

G Start Start Compound Synthesis Synthesize and Purify This compound and Analogs Start->Compound Synthesis Primary Screening Broad In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) Compound Synthesis->Primary Screening Hit Identification Identify Off-Target Hits (e.g., >50% inhibition at 10 µM) Primary Screening->Hit Identification Dose-Response Perform Dose-Response Assays for Identified Hits (IC50/Ki Determination) Hit Identification->Dose-Response Hits Found Lead Optimization Select Candidate with Improved Selectivity Profile Hit Identification->Lead Optimization No Significant Hits Functional Assays Conduct Secondary Functional Assays (e.g., cell-based assays, enzyme kinetics) Dose-Response->Functional Assays SAR Studies Structure-Activity Relationship (SAR) Analysis to Mitigate Off-Target Activity Functional Assays->SAR Studies SAR Studies->Lead Optimization End End Lead Optimization->End

Caption: Experimental workflow for assessing the cross-reactivity of novel compounds.

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, the known biological activities of related pyrazole carbohydrazide derivatives suggest a potential for interactions with multiple off-target proteins. A systematic evaluation using in vitro safety pharmacology panels, followed by specific binding and enzyme inhibition assays, is crucial to fully characterize the selectivity profile of this and other novel compounds. The provided protocols and workflows offer a robust framework for conducting such investigations, ultimately contributing to the development of safer and more effective therapeutic agents.

References

comparing the inhibitory effects of pyrazole derivatives on specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pyrazole derivatives represent a versatile scaffold in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of pyrazole-based inhibitors targeting two critical enzyme families: Janus kinases (JAKs) and Cyclooxygenases (COX), supported by experimental data and detailed protocols.

Introduction to Pyrazole Derivatives as Enzyme Inhibitors

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various enzyme targets. This guide focuses on two prominent examples: the inhibition of Janus kinases, key players in cytokine signaling pathways, and Cyclooxygenases, central to the inflammatory cascade.

Janus Kinase (JAK) Inhibitors: Targeting Cytokine Signaling

Abnormalities in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway are implicated in a range of diseases, including cancer and autoimmune disorders.[3] Pyrazole derivatives have emerged as a promising class of JAK inhibitors.

Comparative Inhibitory Activity of Pyrazole Derivatives against JAKs

A study by an unnamed research group detailed the design and synthesis of a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[3] The inhibitory activities of two notable compounds, 3f and 11b , were compared against the approved JAK inhibitor, Ruxolitinib . The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Compound 3f 3.42.23.5
Compound 11b ---
Ruxolitinib ---

Data for Compound 11b and Ruxolitinib IC50 values were not explicitly provided in the same format in the initial source, but their potent antiproliferative activities were highlighted as being more significant than Ruxolitinib in certain cell lines.[3] Compound 3f, for instance, demonstrated low nanomolar inhibition of JAK1, JAK2, and JAK3.[3]

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives were determined using a standard kinase assay protocol.[3]

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes were used. A suitable peptide substrate for the kinases was prepared in a buffer solution.

  • Compound Preparation: The pyrazole derivatives, including compounds 3f and 11b, and the positive control, Staurosporine and Ruxolitinib, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[3] Serial dilutions were then prepared to achieve a range of concentrations for testing.

  • Kinase Reaction: The kinase reaction was initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the test compound in a reaction buffer. The mixture was incubated at a controlled temperature to allow for the phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation was quantified, typically using a method such as radioisotope incorporation (e.g., ³²P-ATP) or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor. The IC50 values were then determined by fitting the concentration-response data to a sigmoidal curve.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK->CytokineReceptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->CytokineReceptor pSTAT pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerizes Nucleus Nucleus STATdimer->Nucleus Translocates GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: The JAK/STAT signaling pathway.

Cyclooxygenase (COX) Inhibitors: Targeting Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

Comparative Inhibitory Activity of Pyrazole Derivatives against COX Enzymes

Several novel series of pyrazole derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2.[5][6] For instance, a study on bicyclic pyrazoles identified compound 7a as a potent and selective COX-2 inhibitor.[5] Another study on pyrazole-pyridazine hybrids also reported compounds with significant COX-2 inhibitory activity.[7]

The table below presents the IC50 values for representative pyrazole derivatives against COX-1 and COX-2, along with their selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Compound 7a >1001.3>76.9
Compound 3b -0.0394322.21
Compound 5f -1.50-

Data for compounds 3b and 5f are from separate studies.[6][7] Compound 7a showed high selectivity with an IC50 for COX-1 greater than 100 µM.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 is typically evaluated using a whole blood assay or an enzyme immunoassay (EIA) kit.[5][8]

  • Enzyme Source: For the whole blood assay, fresh human blood is used as the source of COX-1 (from platelets) and COX-2 (induced in monocytes by lipopolysaccharide). Alternatively, purified ovine or human recombinant COX-1 and COX-2 enzymes can be used.[5][8]

  • Compound Incubation: The test compounds are pre-incubated with the blood or the purified enzymes at various concentrations.

  • Initiation of Prostaglandin Synthesis: Arachidonic acid, the substrate for COX enzymes, is added to initiate the synthesis of prostaglandins (e.g., prostaglandin E2 or thromboxane B2).

  • Quantification of Prostaglandins: The concentration of the synthesized prostaglandins is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each compound concentration relative to a control. IC50 values are then determined from the concentration-response curves.

Experimental Workflow for COX Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the COX inhibitory activity of pyrazole derivatives.

COX_Inhibition_Workflow Start Start PrepareCompounds Prepare Pyrazole Derivatives Start->PrepareCompounds EnzymeSource Obtain Enzyme Source (Whole Blood or Purified Enzyme) Start->EnzymeSource Incubation Incubate Compounds with Enzyme Source PrepareCompounds->Incubation EnzymeSource->Incubation AddSubstrate Add Arachidonic Acid Incubation->AddSubstrate Reaction Allow Prostaglandin Synthesis AddSubstrate->Reaction Quantify Quantify Prostaglandin Levels (e.g., ELISA) Reaction->Quantify Analyze Calculate % Inhibition and IC50 Values Quantify->Analyze End End Analyze->End

Caption: Workflow for COX inhibition assay.

Conclusion

Pyrazole derivatives have demonstrated significant potential as inhibitors of both Janus kinases and Cyclooxygenases. The data presented in this guide highlights the ability to rationally design and synthesize pyrazole-based compounds with high potency and, in the case of COX inhibitors, excellent selectivity. The detailed experimental protocols provide a foundation for researchers to evaluate and compare the efficacy of novel pyrazole derivatives in their own drug discovery efforts. The versatility of the pyrazole scaffold ensures its continued importance in the development of targeted therapies for a wide range of diseases.

References

A Researcher's Guide to Validating Target Engagement of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a pyrazole-based drug candidate directly interacts with its intended target within a cellular environment is a critical step in preclinical development. This guide provides an objective comparison of key experimental methods for validating target engagement, complete with quantitative data from studies on pyrazole-based compounds, detailed experimental protocols, and workflow visualizations.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2] Validating that these compounds bind to their intended molecular target is essential for interpreting biological data and establishing a clear mechanism of action. Several powerful techniques, each with distinct advantages and limitations, can be employed to measure target engagement. This guide will delve into the principles and practical application of Cellular Thermal Shift Assay (CETSA), NanoBRET, Surface Plasmon Resonance (SPR), and Kinobeads competition binding assays.

Comparative Overview of Target Engagement Validation Methods

Choosing the appropriate method for validating target engagement depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput. While biophysical methods like SPR provide precise kinetic data in a cell-free system, cellular assays such as CETSA and NanoBRET offer insights into target binding within a more physiologically relevant context.[3] Chemoproteomic approaches like Kinobeads profiling allow for the assessment of a compound's selectivity across a broad range of kinases.[4]

The following table summarizes the key characteristics of each method:

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET AssaySurface Plasmon Resonance (SPR)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilization of the target protein.[5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[6]Change in refractive index upon analyte binding to a ligand-immobilized sensor surface.[7]Competition between a soluble test compound and immobilized broad-spectrum inhibitors for binding to kinases in a cell lysate.[4]
Environment Intact cells, cell lysates, or tissue samples.[3]Intact cells.[6]In vitro (cell-free).[7]Cell or tissue lysates.[4]
Labeling Label-free for both compound and target.[5]Requires genetic modification of the target (NanoLuc fusion) and a fluorescent tracer.[6]Label-free for the analyte; the ligand is immobilized.[7]Label-free for the test compound and endogenous kinases.[4]
Output Thermal shift (ΔTm) or EC50 from isothermal dose-response curves.[8]Apparent cellular affinity (EC50) and residence time.[9]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[7]Apparent dissociation constant (Kd,app) and selectivity profile.[4]
Throughput Low to high, depending on the detection method (Western blot vs. AlphaLISA).[3]High.[3]Medium to high, depending on the instrument.Medium.
Key Advantage Measures target engagement in a native cellular context without modification of the compound or target.[3]Allows for real-time measurement of binding in live cells and determination of residence time.[9]Provides detailed kinetic and affinity data.[7]Enables broad selectivity profiling against hundreds of endogenous kinases simultaneously.[4]

Quantitative Data for Pyrazole-Based Kinase Inhibitors

Direct head-to-head comparisons of multiple target engagement methods for the same pyrazole-based compound are not extensively documented in the literature, as these techniques are often considered complementary.[3] However, by compiling data from various studies, we can illustrate the typical quantitative outputs for pyrazole-based kinase inhibitors.

The following table presents a collection of IC50 and EC50 values for different pyrazole-containing kinase inhibitors, as determined by various target engagement and functional assays. It is important to note that direct comparison of absolute values across different studies and assay formats should be done with caution due to variations in experimental conditions.

Compound ClassTarget KinaseAssay MethodReported Value (IC50/EC50)
Pyrazole-based inhibitorAkt1Cell-free kinase assay61 nM
Pyrazole-based inhibitorAkt1Cell-based phospho-protein assay30.4 nM
3-Amino-1H-pyrazole derivativeCDK16NanoBRET18.0 nM
Pyrazolo[1,5-a]pyrimidineCDK2/cyclin A2Cell-free kinase assay0.199 µM
Pyrazole derivativeAurora ACell-free kinase assay0.16 µM
Pyrazole-based inhibitorChk2Cell-free kinase assay17.9 nM

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.[8]

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the pyrazole-based test compound at various concentrations or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For melt curve analysis, plot the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response analysis, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the compound concentration to determine the EC50.

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment Incubate heating Heat Samples (Temperature Gradient) compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant detection Protein Detection (e.g., Western Blot) supernatant->detection analysis Data Analysis (Melt Curve Shift) detection->analysis

CETSA Experimental Workflow
NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures compound binding to a target protein in live cells.[6]

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well assay plate.

  • Compound and Tracer Addition: Add the pyrazole-based test compound at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that binds to the target protein.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Luminescence Measurement: Add the NanoLuc® substrate to the wells. Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement. Plot the BRET ratio against the compound concentration to determine the EC50.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout & Analysis transfection Transfect Cells with Target-NanoLuc Fusion seeding Seed Cells in Plate transfection->seeding compound_addition Add Test Compound seeding->compound_addition tracer_addition Add Fluorescent Tracer compound_addition->tracer_addition incubation Incubate tracer_addition->incubation substrate_addition Add NanoLuc Substrate incubation->substrate_addition read_bret Measure BRET Signal substrate_addition->read_bret data_analysis Data Analysis (EC50) read_bret->data_analysis

NanoBRET Target Engagement Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time method for characterizing the binding kinetics and affinity of small molecules to a purified protein target.[7]

  • Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the pyrazole-based drug candidate (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response unit (RU) signal.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow immobilization Immobilize Target Protein on Sensor Chip analyte_prep Prepare Analyte Dilutions (Pyrazole Compound) association Association Phase: Inject Analyte analyte_prep->association dissociation Dissociation Phase: Flow Buffer association->dissociation regeneration Regeneration: Remove Bound Analyte dissociation->regeneration data_analysis Data Analysis: Determine ka, kd, KD regeneration->data_analysis

SPR Experimental Workflow

Conclusion

Validating the target engagement of pyrazole-based drug candidates is a multifaceted process that benefits from the application of orthogonal experimental methods. While cell-free techniques like SPR provide high-quality kinetic data, cellular assays such as CETSA and NanoBRET are invaluable for confirming target interaction in a more physiologically relevant setting. The choice of method should be guided by the specific research question and the stage of the drug discovery process. By employing a combination of these powerful techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their pyrazole-based drug candidates, ultimately increasing the probability of successful clinical development.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-methyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-1H-pyrazole-3-carbohydrazide was located. The following guidance is based on the safety profiles of structurally similar compounds, including 1-methyl-1H-pyrazole-3-carbaldehyde and other pyrazole carbohydrazide derivatives. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these operational and disposal plans is critical for ensuring laboratory safety.

Hazard Assessment and Engineering Controls

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, robust engineering controls are the primary line of defense to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to avoid the accumulation of airborne contaminants.

  • Designated Area: The workspace where this compound is handled should be clearly marked as a designated area for hazardous substances, with restricted access for authorized personnel only.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in proper working order.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a splash hazard.[4]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory NIOSH/MSHA approved respiratorA respirator may be required if engineering controls are insufficient or during emergency situations. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be operational, and all required materials and equipment should be placed inside the hood to minimize movement in and out.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle gently to avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Ensure the container is appropriately sized to prevent splashing.

  • Experimental Use: Keep all containers with the compound tightly sealed when not in use. All manipulations should be performed within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1][3] Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid compound, as well as contaminated materials like weighing paper, pipette tips, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[1][5][6]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep Don PPE & Prepare Fume Hood weigh Weigh & Transfer prep->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate wash Wash Hands Thoroughly decontaminate->wash segregate Segregate Solid & Liquid Waste decontaminate->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via Licensed Service (EHS) label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.